Product packaging for Zosurabalpin(Cat. No.:CAS No. 2379336-76-0)

Zosurabalpin

Cat. No.: B12396143
CAS No.: 2379336-76-0
M. Wt: 791.0 g/mol
InChI Key: NJFUXFYUHIHHOJ-FSEITFBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZOSURABALPIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H50N8O5S B12396143 Zosurabalpin CAS No. 2379336-76-0

Properties

CAS No.

2379336-76-0

Molecular Formula

C43H50N8O5S

Molecular Weight

791.0 g/mol

IUPAC Name

4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid

InChI

InChI=1S/C43H50N8O5S/c1-51-37(23-30-25-47-34-12-3-2-10-32(30)34)40(53)49-26-33-31(27-16-18-28(19-17-27)43(55)56)11-6-15-38(33)57-41-29(9-8-22-46-41)24-48-35(14-7-21-45)39(52)50-36(42(51)54)13-4-5-20-44/h2-3,6,8-12,15-19,22,25,35-37,47-48H,4-5,7,13-14,20-21,23-24,26,44-45H2,1H3,(H,49,53)(H,50,52)(H,55,56)/t35-,36-,37-/m0/s1

InChI Key

NJFUXFYUHIHHOJ-FSEITFBQSA-N

Isomeric SMILES

CN1[C@H](C(=O)NCC2=C(C=CC=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65

Canonical SMILES

CN1C(C(=O)NCC2=C(C=CC=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65

Origin of Product

United States

Foundational & Exploratory

Zosurabalpin: A Technical Guide to the Discovery and Development of a Novel Antibiotic Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a critical threat to global health. Among the most formidable of these are carbapenem-resistant Acinetobacter baumannii (CRAB), a "Priority 1: Critical" pathogen according to the World Health Organization, responsible for severe and often fatal hospital-acquired infections such as pneumonia and sepsis.[1][2] For the first time in over five decades, a new class of antibiotics with a novel mechanism of action against this formidable pathogen has been developed. Zosurabalpin, a tethered macrocyclic peptide, offers a promising new therapeutic avenue for treating invasive CRAB infections.

This technical guide provides an in-depth overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical and clinical data, and the key experimental methodologies employed in its evaluation.

Discovery and Optimization Timeline

The journey of this compound from initial screening to a clinical candidate has been a multi-year endeavor driven by a collaboration between Roche and Harvard University.[3][4]

  • Initial Discovery (circa 10 years ago): The quest for a novel antibiotic began with a high-throughput, whole-cell phenotypic screening of a library of approximately 45,000 tethered macrocyclic peptides (MCPs) from Tranzyme Pharma.[5][6][7][8] This screening identified a cluster of MCPs with antibacterial activity against A. baumannii.[9]

  • Hit-to-Lead Optimization: An initial hit compound, RO7036668, displayed selective activity against A. baumannii.[9] Through iterative medicinal chemistry, this led to the development of more potent MCPs, such as RO7075573.[9] However, this lead compound was associated with tolerability issues in preclinical toxicology studies.[9]

  • Lead Optimization and Candidate Selection: Further structural optimization focused on improving the safety profile. This led to the synthesis of zwitterionic MCPs, which exhibited significantly reduced plasma precipitation.[9] this compound (RG6006) emerged as the clinical candidate from this optimized series, demonstrating a favorable balance of potent activity and improved tolerability.[9][10]

  • Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.

  • Phase 1 Clinical Trials: The first-in-human studies were initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[5][11]

  • Progression to Phase 3: Following promising Phase 1 results, Roche announced plans to advance this compound into Phase 3 clinical trials in late 2025 or early 2026.[2][7][12][13] These trials will assess the efficacy and safety of this compound in patients with invasive CRAB infections.[7]

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound employs a novel mechanism of action that circumvents existing antibiotic resistance pathways.[2] It targets the essential lipopolysaccharide (LPS) transport machinery in A. baumannii.

LPS is a critical component of the outer membrane of Gram-negative bacteria, providing structural integrity and protection against the host immune system and certain antibiotics. The transport of LPS from its site of synthesis in the inner membrane to the outer membrane is facilitated by the Lpt protein complex.

This compound specifically inhibits the LptB2FGC complex, a key component of the LPS transport machinery located in the inner membrane.[5][9][10] By binding to a composite site formed by the Lpt transporter and its LPS substrate, this compound traps the LPS molecule within the inner membrane, preventing its transport to the outer membrane.[3][4] This leads to the toxic accumulation of LPS in the periplasm and ultimately results in bacterial cell death.[5][14]

LPS_Transport_Inhibition

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound against Acinetobacter spp.
OrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Testing ConditionsReference
A. baumannii (clinical isolates)129--1-[5][15]
Acinetobacter spp. (from China)1500.015/0.03 - 80.120.5CA-MHB + 20% Horse Serum[5][16]
Acinetobacter spp. (from China)1500.015/0.03 - 80.251CA-MHB + 20% Human Serum[5][16]
A. baumannii-calcoaceticus complex1330.015/0.03 - 10.120.25CA-MHB + 20% Horse Serum[5][16]
A. baumannii-calcoaceticus complex1330.015/0.03 - 10.250.5CA-MHB + 20% Human Serum[5][16]
Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
Infection ModelBacterial StrainKey FindingsReference
Neutropenic mouse pneumoniaPan-drug-resistant A. baumannii>5-log10 CFU reduction at 360 mg/kg/day[5]
SepsisCRAB strainsPrevention of mortality[6]
Femur/Lung infectionCRAB strainsDose-independent bacterial load reductions[5]
Table 3: Pharmacokinetic Parameters of this compound
SpeciesKey ParametersValuesReference
MouseClearance51 mL/min/kg[5][17]
Volume of distribution0.7 L/kg[5][17]
Half-life0.3 hours[5][17]
Unbound fraction37%[5][17]
Human (Healthy Volunteers)Dose Range (single IV)10 mg to 2000 mg[5][11][17]
Exposure (Cmax and AUCinf)Approximately dose-proportional up to 1000 mg[5][11]

Key Experimental Protocols

High-Throughput Screening for Hit Discovery

The initial discovery of the macrocyclic peptide scaffold with anti-Acinetobacter activity was achieved through a whole-cell phenotypic screen.

HTS_Workflow Library ~45,000 Macrocyclic Peptide Library Screening Whole-Cell Phenotypic Screening against A. baumannii Library->Screening Hit_ID Identification of Hit Compound (RO7036668) Screening->Hit_ID Optimization Medicinal Chemistry Optimization Hit_ID->Optimization Lead_Compound Lead Compound (RO7075573) Optimization->Lead_Compound Tolerability Improved Tolerability (this compound) Lead_Compound->Tolerability

Methodology Outline:

  • Library Preparation: A diverse library of approximately 45,000 tethered macrocyclic peptides was utilized.[8]

  • Assay: A whole-cell phenotypic assay was performed, incubating A. baumannii with each compound in the library.

  • Hit Identification: Compounds that demonstrated inhibition of bacterial growth were identified as "hits." The initial hit, RO7036668, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against A. baumannii.

Mechanism of Action Studies

A combination of genetic and biophysical methods was employed to elucidate the novel mechanism of action of this compound.

Resistance Mutation Mapping:

  • Induction of Resistance: A. baumannii strains were exposed to gradually increasing concentrations of this compound to select for resistant mutants.[5]

  • Gene Sequencing: The genomes of the resistant mutants were sequenced to identify mutations.

  • Target Identification: Mutations were predominantly found in the genes encoding LptF and LptG, components of the LptB2FGC complex, strongly suggesting this complex as the drug's target.[5][18]

Cryo-Electron Microscopy (Cryo-EM):

  • Complex Preparation: The LptB2FGC complex was purified and reconstituted with LPS and this compound (or its analogs).[5]

  • Imaging: The complex was visualized using cryo-electron microscopy to determine its three-dimensional structure.

  • Binding Site Elucidation: The cryo-EM structures revealed that this compound binds to a composite site formed by both the Lpt transporter proteins and the LPS substrate, effectively trapping the LPS molecule.[9]

In Vivo Efficacy Models

The efficacy of this compound was evaluated in established mouse models of bacterial infection.

Neutropenic Mouse Pneumonia Model:

  • Immunosuppression: Mice were rendered neutropenic to mimic an immunocompromised state.

  • Infection: A lethal dose of a pan-drug-resistant strain of A. baumannii was administered intratracheally.

  • Treatment: this compound was administered at various doses.

  • Endpoint: Bacterial burden in the lungs was quantified to determine the reduction in colony-forming units (CFUs). A greater than 5-log10 CFU decrease was observed at the highest daily dose.[5]

Sepsis Model:

  • Infection: Mice were infected with a lethal dose of CRAB to induce sepsis.

  • Treatment: this compound was administered to the infected mice.

  • Endpoint: Survival of the mice was monitored to assess the ability of the drug to prevent mortality.

Clinical Development

This compound has successfully completed Phase 1 clinical trials and is progressing to Phase 3.

Phase 1 Studies

Design: A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy volunteers.[11]

Methodology Outline:

  • Participants: 64 healthy male and female participants were enrolled.[5][11]

  • Dosing: Single intravenous doses of this compound ranging from 10 mg to 2000 mg, or placebo, were administered.[5][11][17]

  • Assessments: Safety, tolerability, and pharmacokinetic parameters (Cmax and AUC) were evaluated.

  • Results: this compound was generally well-tolerated, with the most common adverse events being mild, dose-dependent, and reversible infusion-related reactions. Plasma exposure increased approximately proportionally with the dose up to 1000 mg.[5][11]

Zosurabalpin_Development_Timeline Discovery Discovery (~10 years ago) HTS of ~45,000 MCPs Hit_to_Lead Hit-to-Lead Optimization (RO7036668 -> RO7075573) Discovery->Hit_to_Lead Lead_Optimization Lead Optimization Improved Tolerability (Zwitterionic MCPs) Hit_to_Lead->Lead_Optimization Candidate_Selection Candidate Selection (this compound) Lead_Optimization->Candidate_Selection Preclinical Preclinical Studies (In Vitro & In Vivo) Candidate_Selection->Preclinical Phase1 Phase 1 Clinical Trial (Healthy Volunteers) Preclinical->Phase1 Phase3 Planned Phase 3 Clinical Trial (Late 2025/Early 2026) Phase1->Phase3

Conclusion

This compound represents a landmark achievement in the fight against antimicrobial resistance. Its novel mechanism of action, potent activity against highly resistant Acinetobacter baumannii, and promising clinical data position it as a critical new tool for clinicians. The development of this compound underscores the power of large-scale screening of novel chemical scaffolds and highlights the importance of academic and industry collaborations in addressing urgent medical needs. As this compound progresses through late-stage clinical trials, the medical and scientific communities await with anticipation the potential for a new era in the treatment of infections caused by this formidable pathogen.

References

Zosurabalpin's Novel Assault on Carbapenem-Resistant Acinetobacter baumannii: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 8, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of zosurabalpin, a pioneering antibiotic demonstrating potent activity against the critically threatening pathogen, Carbapenem-Resistant Acinetobacter baumannii (CRAB). This document is intended for researchers, scientists, and drug development professionals engaged in the battle against antimicrobial resistance.

Acinetobacter baumannii, particularly its carbapenem-resistant strains, poses a significant global health threat, often leading to severe and difficult-to-treat nosocomial infections.[1][2] this compound, a first-in-class tethered macrocyclic peptide, offers a novel therapeutic strategy by targeting a fundamental process in the bacterium's physiology – the transport of lipopolysaccharide (LPS).[2][3]

Core Mechanism: Inhibition of the LptB2FGC Complex and Disruption of LPS Transport

This compound's primary mechanism of action is the inhibition of the LptB2FGC complex, a crucial component of the LPS transport machinery in A. baumannii.[3][4][5] This complex is responsible for the extraction of LPS from the inner membrane and its subsequent transport to the outer membrane, a process vital for the integrity and function of the bacterial cell envelope.[1][2]

By binding to a composite site formed by the Lpt transporter and its LPS substrate, this compound effectively stalls the transport process.[6] This leads to the toxic accumulation of LPS in the inner membrane, disrupting cellular homeostasis and ultimately resulting in bacterial cell death.[1][7] This unique mode of action circumvents existing resistance mechanisms that affect many current antibiotics.[2]

Signaling Pathway of LPS Transport and this compound's Point of Interruption

The transport of LPS is a multi-step process involving a protein bridge that spans the periplasm. This compound's inhibition of the LptB2FGC complex is the critical event that halts this essential pathway.

LPS_Transport_Inhibition cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_LPS Lipopolysaccharide (LPS) LptB2FGC LptB2FGC Complex IM_LPS->LptB2FGC 1. Extraction LptC LptC LptB2FGC->LptC 2. Transfer LptA LptA LptDE LptDE Complex LptA->LptDE 4. Transfer LptC->LptA 3. Periplasmic Transport OM_LPS Assembled LPS LptDE->OM_LPS 5. Insertion This compound This compound This compound->LptB2FGC Inhibition

Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport.

Quantitative Analysis of this compound's Efficacy

This compound has demonstrated potent in vitro and in vivo activity against a broad range of CRAB clinical isolates. The following tables summarize the key quantitative data.

In Vitro Susceptibility of Acinetobacter baumannii to this compound
Organism/Isolate PanelNo. of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Comparator MIC90 (mg/L)
A. baumannii-calcoaceticus complex4500.015 - >160.12-0.250.25-1N/A
Carbapenem-Resistant A. baumannii (CRAB)3560.03 - 40.12-0.50.25-1N/A
Multidrug-Resistant A. baumannii129N/AN/A1Tigecycline: 8, Colistin: >16, Meropenem: >16[1][7]

Data compiled from studies using cation-adjusted Mueller Hinton broth (CA-MHB), in some cases supplemented with 20% human or horse serum.[8]

In Vivo Efficacy of this compound in Murine Infection Models
Infection ModelMouse StrainTreatment Regimen (Total Daily Dose)Bacterial Load Reduction (log10 CFU)Reference
Pneumonia (Pan-drug-resistant isolate)Neutropenic360 mg/kg/day>5[1][7]
Thigh Infection (MDR isolate)Neutropenic30 mg/kg (q4h for 24h)>4
Sepsis (MDR isolate)Immunocompetent0.1 - 0.3 mg/kg (at 1h and 5h post-infection)Complete protection
Pharmacokinetic Properties of this compound
ParameterValue
Clearance51 mL/min/kg
Volume of Distribution0.7 L/kg
Terminal Half-life0.3 hours
Protein Binding (unbound fraction)37%

Pharmacokinetic data were determined in mouse models.[1][2]

Key Experimental Methodologies

A comprehensive understanding of this compound's mechanism of action was achieved through a series of key experiments. The following provides an overview of the methodologies employed.

Experimental Workflow for this compound's Discovery and Characterization

experimental_workflow cluster_moa MoA Elucidation A High-Throughput Screening (45,000 Macrocyclic Peptides) B Identification of Lead Compound (RO7075573) A->B C In Vitro Activity Testing (MIC determination against CRAB) B->C F Lead Optimization (Improved tolerability) B->F D Mechanism of Action Studies C->D D1 Resistant Mutant Selection & Whole Genome Sequencing D->D1 E In Vivo Efficacy Testing (Mouse Infection Models) I Clinical Trials E->I G Selection of this compound F->G G->C G->E H Pharmacokinetic Profiling G->H H->I D2 Identification of Mutations in lptF and lptG D1->D2 D3 In Vitro LPS Transport Assay D2->D3

Caption: A streamlined workflow for the discovery and characterization of this compound.
Minimum Inhibitory Concentration (MIC) Determination

  • Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Medium: Cation-adjusted Mueller-Hinton broth (CA-MHB), often supplemented with 20% human or horse serum to improve accuracy.[8]

  • Procedure: A standardized inoculum of A. baumannii is added to a series of wells containing twofold serial dilutions of this compound. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.

Murine Pneumonia Model
  • Animal Model: Typically, immunocompromised (neutropenic) mice are used to establish a robust infection.[1][7]

  • Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of a pan-drug-resistant A. baumannii strain.[8][9]

  • Treatment: this compound is administered, usually subcutaneously, at various dosing regimens starting a few hours post-infection.

  • Endpoint: At 24 hours post-treatment, mice are euthanized, and the bacterial burden in the lungs is quantified by plating homogenized lung tissue and counting colony-forming units (CFU).

In Vitro LPS Transport Assay
  • Principle: This assay monitors the transfer of LPS from proteoliposomes containing the reconstituted LptB2FGC complex to a periplasmic acceptor protein (e.g., LptA).

  • Procedure:

    • The LptB2FGC complex is purified and reconstituted into liposomes.

    • These proteoliposomes are incubated with a fluorescently or radioactively labeled LPS precursor.

    • The acceptor protein, LptA, is added to the reaction mixture along with ATP to initiate transport.

    • The transfer of labeled LPS to LptA is quantified, often by gel electrophoresis and autoradiography or fluorescence detection.

    • The assay is performed in the presence and absence of this compound to determine its inhibitory effect on LPS transport.

Conclusion

This compound represents a significant advancement in the fight against CRAB. Its novel mechanism of action, potent efficacy, and favorable preclinical safety profile make it a promising candidate for further clinical development. This technical guide provides a comprehensive overview of the scientific evidence supporting the unique mechanism by which this compound targets and kills this formidable pathogen. Continued research and clinical evaluation are crucial to realizing the full therapeutic potential of this new class of antibiotics.

References

Zosurabalpin: A Technical Guide to its Molecular Structure and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zosurabalpin (RG6006) is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a critical priority by the World Health Organization.[1][2] This document provides a detailed technical overview of the molecular structure of this compound, the experimental methodologies employed in its discovery and characterization, and quantitative data supporting its preclinical profile. Its novel mechanism of action, which involves the inhibition of the lipopolysaccharide (LPS) transporter complex LptB2FGC, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[3][4][5]

Molecular Structure and Physicochemical Properties

This compound is a structurally complex synthetic organic molecule. Its macrocyclic peptide architecture is a key determinant of its biological activity.

Chemical and Physical Data

The fundamental properties of the this compound molecule are summarized below. This data is crucial for understanding its behavior in biological systems and for further medicinal chemistry efforts.

PropertyValueCitation(s)
Molecular Formula C₄₃H₅₀N₈O₅S[6][7][8]
Molecular Weight 790.97 g/mol [8][9][10]
Exact Mass 790.3600 Da[7]
CAS Number 2379336-76-0[5][6][9]
Class Tethered Macrocyclic Peptide (MCP)[11][12][13]
Appearance White to off-white solid[9]
Structural Identifiers

For unambiguous identification and computational modeling, the following structural identifiers are provided.

Identifier TypeValueCitation(s)
IUPAC Name 4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.0³,⁸]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid[6][8]
SMILES CN1--INVALID-LINK--N--INVALID-LINK--CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O">C@HCC5=CNC6=CC=CC=C65[6][8][14]
InChI Key NJFUXFYUHIHHOJ-FSEITFBQSA-N[8]
In Vitro Activity

This compound's potent activity is specific to Acinetobacter species. The minimum inhibitory concentration (MIC) is a critical measure of its efficacy.

ParameterValueConditionCitation(s)
MIC₅₀ / MIC₉₀ 0.12 / 0.25 µg/mLvs. A. baumannii-calcoaceticus complex (n=133) in Cation-Adjusted Mueller Hinton Broth (CAMHB) + 20% horse serum[15][16]
MIC₅₀ / MIC₉₀ 0.25 / 0.5 µg/mLvs. A. baumannii-calcoaceticus complex (n=133) in CAMHB + 20% human serum[15][16]
MIC Range 0.12 - 1.0 mg/Lvs. CRAB isolates[17]
MIC₉₀ 1 mg/Lvs. 129 resistant A. baumannii clinical isolates[15]

Experimental Protocols

The discovery and characterization of this compound involved a multi-stage process, from initial screening to detailed structural biology.

Hit Identification: Whole-Cell Phenotypic Screening

The initial discovery of the macrocyclic peptide class to which this compound belongs was achieved through a large-scale, high-throughput phenotypic screen.

  • Library: A collection of 44,985 synthetic tethered macrocyclic peptides (MCPs) from Tranzyme Pharma was used.[13][15][18]

  • Assay Principle: The screen was a whole-cell growth inhibition assay designed to identify compounds with antibacterial activity against a panel of human pathogens.

  • Bacterial Strains: The primary screen included a collection of type strains, including Acinetobacter baumannii ATCC 19606.[13]

  • Methodology:

    • Bacterial cultures were grown to a logarithmic phase.

    • Cultures were diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in 96-well or 384-well microtiter plates containing the test compounds at desired concentrations.[19]

    • Plates were incubated for 20 to 24 hours for Acinetobacter isolates.[19]

    • Bacterial growth was assessed by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[19]

    • The Minimum Inhibitory Concentration (MIC) was determined as the lowest compound concentration that inhibited bacterial growth. For MCPs, which sometimes exhibited a "trailing" phenomenon (partial inhibition over a range of concentrations), the MIC was recorded as the concentration causing at least an 80% reduction in growth compared to the control.[19]

  • Outcome: This screen identified an initial hit compound, RO7036668, which possessed an l-Orn-l-Orn-l-N-Me-Trp subunit and showed an MIC of 4 mg/L against A. baumannii.[13]

Lead Optimization and Medicinal Chemistry

Following the identification of the initial hit, a systematic medicinal chemistry campaign was undertaken to improve potency, selectivity, and pharmacokinetic properties.

  • Strategy: Structure-activity relationship (SAR) studies were conducted by modifying the macrocycle. This included replacing amino acid residues (e.g., L-Orn with L-Lys) and altering aromatic substitutions.[15]

  • Key Intermediate: An intermediate lead, RO7075573, was developed with significantly improved potency (MIC ≤0.06 – 0.5 µg/ml) against a broad panel of A. baumannii strains.[15]

  • Addressing Toxicity: RO7075573 showed significant toxicity in rats.[15] An in-house rat plasma precipitation assay was developed to screen for compounds with reduced off-target liabilities.[12]

  • Selection of this compound: This optimization process led to the synthesis of this compound, an amphoteric benzoic acid derivative. It retained strong antibacterial activity (MIC: 0.25 mg/L) while demonstrating markedly improved tolerability, making it a viable clinical candidate.[15][18]

Mechanism of Action Determination

The novel mechanism of action was elucidated through genetic and biochemical studies.

  • Resistance Studies: Spontaneous resistance was induced in A. baumannii by exposing the bacteria to incrementally increasing concentrations of this compound.[3][18]

  • Genomic Sequencing: The genomes of the resistant mutants were sequenced to identify mutations. Analysis revealed 28 different mutations in the gene encoding LptF and two unique mutations in the gene for LptG.[3][18]

  • Target Identification: LptF and LptG are core components of the LptB2FGC complex, an essential transporter responsible for moving lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. This strongly indicated that the LptB2FGC complex was the molecular target of this compound.[3][18]

Structural Elucidation by Cryo-Electron Microscopy (Cryo-EM)

To visualize the molecular interactions between this compound, its target, and the native substrate, high-resolution cryo-EM was employed.

  • Sample Preparation:

    • The LptB2FG complex from Acinetobacter baylyi was overexpressed and purified.[20]

    • The purified protein complex was reconstituted into a detergent micelle or lipid nanodisc environment to maintain its structural integrity outside of the native membrane.

    • The complex was incubated with both its natural substrate, LPS, and this compound (or a close analogue) to form a ternary complex.[18]

  • Cryo-EM Grid Preparation: The solution containing the ternary complex was applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection & Processing:

    • Images of the frozen, hydrated particles were collected using a transmission electron microscope equipped with a direct electron detector.

    • Advanced image processing software was used to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.

  • Structural Finding: The cryo-EM structure revealed that this compound traps the LptB2FG complex in a conformation where it is bound to LPS. The antibiotic binds to a composite site formed by both the transporter protein and the LPS molecule, effectively jamming the transporter and preventing the release of LPS, leading to its toxic accumulation in the inner membrane and subsequent cell death.[21]

Workflow and Pathway Diagrams

Visual representations of the experimental processes provide a clear understanding of the logical flow from discovery to characterization.

Zosurabalpin_Discovery_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Mechanism & Structure A MCP Library (44,985 Compounds) B Whole-Cell Phenotypic Screen (vs. A. baumannii) A->B C Initial Hit Identified (RO7036668, MIC = 4 mg/L) B->C D Structure-Activity Relationship (SAR) Studies C->D Advance Hit E Potency & Selectivity Improvement (RO7075573) D->E F Tolerability Screening (Plasma Precipitation Assay) E->F G Clinical Candidate Selected (this compound) F->G H Spontaneous Resistance Mutant Generation G->H Characterize Candidate I Whole Genome Sequencing H->I J Target Identified (LptF & LptG mutations) I->J K Cryo-EM Structural Studies (LptB2FG + LPS + this compound) J->K L Mechanism Confirmed: LPS Transport Inhibition K->L

Caption: The discovery workflow for this compound, from initial high-throughput screening to structural elucidation.

Zosurabalpin_MoA cluster_membrane Bacterial Membranes cluster_im Inner Membrane cluster_om Outer Membrane LPS_Synth LPS Biosynthesis LptB2FGC LptB2FGC Complex LPS_Synth->LptB2FGC LPS Substrate OM LPS Integration LptB2FGC->OM LPS Transport (Normal Function) Block Transport Stalled: LPS Accumulates Periplasm Periplasm Zos This compound Zos->LptB2FGC Binds to LptB2FGC-LPS Complex Death Cell Death Block->Death

Caption: Mechanism of action of this compound, illustrating the inhibition of the LptB2FGC complex.

References

An In-Depth Technical Guide to the Initial In-Vitro Studies of Zosurabalpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the foundational in-vitro research on Zosurabalpin, a first-in-class antibiotic targeting carbapenem-resistant Acinetobacter baumannii (CRAB). It details the compound's mechanism of action, antimicrobial efficacy, and resistance profile, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound, a tethered macrocyclic peptide (MCP), exhibits a novel mechanism of action by disrupting the integrity of the bacterial outer membrane.[1][2] It selectively targets the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii.[1][3][4][5] Specifically, this compound inhibits the LptB2FGC complex, a protein bridge essential for moving LPS from the inner membrane to the outer membrane.[1][3][4][6][7]

The inhibition of this complex blocks the extraction and transport of LPS, leading to the toxic accumulation of LPS precursors within the inner membrane.[3][4][5] This disruption of the outer membrane biogenesis is ultimately lethal to the bacterium.[1][2][3][7] The drug appears to bind to a composite site formed by both the Lpt transporter and its LPS substrate.[3] Gene sequencing of resistant mutants has identified mutations in the genes encoding LptF and LptG, further confirming the LptB2FGC complex as the molecular target.[2][3][8][9]

cluster_0 Periplasm cluster_1 Inhibition by this compound cluster_2 LPS_IM LPS LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC Transport LPS_OM_Target Outer Membrane LptB2FGC->LPS_OM_Target Normal Pathway This compound This compound LptB2FGC_Inhibited LptB2FGC Complex This compound->LptB2FGC_Inhibited LPS_Accumulation LPS Accumulation (Cell Death) LPS_IM_2 LPS LPS_IM_2->LptB2FGC_Inhibited Transport Blocked IM_Line

Caption: this compound's mechanism of action targeting the LptB2FGC complex.

In-Vitro Antimicrobial Efficacy

This compound demonstrates potent and selective activity against Acinetobacter spp., particularly carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (ABC) isolates.[3][10][11] It shows significantly lower MIC values compared to last-resort antibiotics like tigecycline and colistin.[3][7] The drug is notably inactive against other common pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, highlighting its narrow spectrum.[12]

Isolate PanelNumber of IsolatesMedium SupplementMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Acinetobacter spp. (China, 2021)15020% Horse Serum0.120.50.015 - 8[3][10][11]
Acinetobacter spp. (China, 2021)15020% Human Serum0.2510.03 - 8[3][10][11]
A. baumannii-calcoaceticus complex13320% Horse Serum0.120.250.015 - 1[3][10][11]
A. baumannii-calcoaceticus complex13320% Human Serum0.250.50.03 - 1[3][10][11]
Resistant/Multidrug-Resistant A. baumannii129Not Specified-1-[3][7]
Carbapenem-Resistant A. baumannii (CRAB)-Not Specified--0.12 - 1.0[12]
AntibioticNumber of IsolatesMIC₉₀ (mg/L)Reference
This compound 1291[3][7]
Tigecycline1298[3][7]
Colistin129>16[3][7]
Meropenem129>16[3][7]

In-Vitro Time-Kill Kinetics

Time-kill assays reveal that this compound is bactericidal, achieving a ≥3-log₁₀ (99.9%) reduction in colony-forming units (CFU).[3][13] However, it exhibits relatively slow killing kinetics, requiring 12 hours or more to reach this bactericidal threshold against all tested CRAB isolates.[3][13] Encouragingly, no bacterial regrowth was observed at concentrations of 8x or 16x MIC, depending on the strain, over a 24-hour period.[3][13]

ParameterObservationReference
Bactericidal Activity Achieved ≥99.9% (≥3 log₁₀) CFU reduction in all 8 CRAB isolates tested.[3][13]
Killing Kinetics Relatively slow, requiring ≥12 hours to achieve bactericidal effect.[3][13]
Lowest Bactericidal Conc. 4x to 32x MIC, depending on the isolate.[13]
Bacterial Regrowth No regrowth observed at concentrations ≥8x or ≥16x MIC.[3][13]

Resistance Profile

Initial in-vitro studies indicate a low frequency of spontaneous resistance to this compound.

  • Spontaneous Mutation Frequency: The frequency of spontaneous mutations conferring resistance ranged from 10⁻⁷ to <10⁻⁹ at concentrations of 4x to 16x the MIC.[12]

  • Genetic Basis of Resistance: Resistance is primarily associated with mutations in genes encoding components of the LptB2FGC complex.[3][9] Studies inducing resistance found 28 different mutations in the gene for LptF and two unique mutations in the gene for LptG.[2][3]

  • Cross-Resistance: No cross-resistance was observed with colistin or meropenem in the selected A. baumannii strains.[12]

Detailed Experimental Protocols

The in-vitro potency of this compound was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

  • Preparation: A bacterial inoculum is prepared and standardized.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CA-MHB) is used as the primary growth medium.

  • Supplementation: Due to issues with aberrant readings and trailing endpoints in CA-MHB alone, the medium is supplemented with either 20% human serum (HS) or 20% horse serum (HoS) to ensure accurate MIC determination.[3][10][11][14]

  • Assay: Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates. The standardized bacterial inoculum is added to each well.

  • Incubation: Plates are incubated under appropriate atmospheric and temperature conditions.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

start Start: Isolate Culture inoculum Prepare & Standardize Bacterial Inoculum start->inoculum add_inoculum Add Standardized Inoculum to All Wells inoculum->add_inoculum media Prepare CA-MHB Medium + 20% Serum (HS or HoS) dilution Perform Serial Dilutions of this compound in Plate media->dilution dilution->add_inoculum incubate Incubate Plates add_inoculum->incubate read_mic Read Plates for Visible Growth incubate->read_mic end Determine MIC Value read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

The molecular targets of this compound were identified by generating and analyzing resistant mutants.[2][3]

  • Exposure: Wild-type A. baumannii strains are cultured in a medium containing gradually increasing concentrations of this compound. This selective pressure encourages the growth of spontaneous resistant mutants.[2][3]

  • Isolation: Colonies that grow at higher antibiotic concentrations are isolated.

  • Gene Sequencing: The genomic DNA of the resistant isolates is extracted. Key genes, particularly those associated with the LPS transport system, are sequenced.[2][3]

  • Analysis: The sequences from the resistant mutants are compared to the wild-type sequence to identify mutations. Mutations were consistently found in the genes encoding LptF and LptG.[2][3]

start Start: Wild-Type A. baumannii Culture expose Expose Culture to Increasing Concentrations of this compound start->expose isolate Isolate Resistant Colonies (Growth at High Conc.) expose->isolate dna_extract Extract Genomic DNA isolate->dna_extract sequence Sequence Genes of LPS Transport System (lptF, lptG) dna_extract->sequence analyze Compare Sequences to Wild-Type to Identify Mutations sequence->analyze end Confirm LptF/LptG as Drug Target analyze->end

Caption: Workflow for identifying this compound's molecular target.

References

preclinical data on Zosurabalpin efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Efficacy of Zosurabalpin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with a novel mechanism of action against Carbapenem-Resistant Acinetobacter baumannii (CRAB), a pathogen designated as a 'Priority 1' critical threat by the World Health Organization.[1] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, focusing on its mechanism of action, in vitro activity, and in vivo efficacy in animal models.

Mechanism of Action: Inhibition of Lipopolysaccharide (LPS) Transport

This compound exerts its bactericidal effect by targeting and inhibiting the LptB2FGC complex, a crucial component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[2][3][4] The Lpt system is responsible for transporting LPS molecules from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial outer membrane.[5]

By binding to the LptB2FGC complex, this compound blocks the transport of LPS, leading to its toxic accumulation in the inner membrane and ultimately causing cell death.[2][4] This unique mechanism of action means that this compound is not affected by existing resistance mechanisms.[6][7] Studies on spontaneous resistance have identified mutations in the genes encoding LptF and LptG, further confirming the LptB2FGC complex as the primary target.[2][8]

Zosurabalpin_Mechanism_of_Action cluster_membrane Bacterial Membranes OM Outer Membrane Periplasm Periplasm IM Inner Membrane LptDE LptDE LPS_Transported LPS LptDE->LPS_Transported LPS Transport LptA LptA Bridge LptA->LptDE LPS Transport LptB2FGC LptB2FGC Complex LptB2FGC->LptA LPS Transport LPS_Accumulated Accumulated LPS LptB2FGC->LPS_Accumulated Blockage leads to LPS_IM LPS LPS_IM->LptB2FGC Synthesis LPS_Transported->OM Insertion LPS_Accumulated->IM Toxic Accumulation -> Cell Death This compound This compound This compound->LptB2FGC Inhibits

Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport. (Within 100 characters)

In VitroEfficacy

This compound has demonstrated potent in vitro activity against a large number of clinical isolates of Acinetobacter baumannii, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.[2][9]

Data Presentation: Minimum Inhibitory Concentration (MIC)
Isolate CollectionNMedium SupplementMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Comparator MIC₉₀ (µg/mL)
Resistant/MDR A. baumannii[2][10]129Not Specified-1-Tigecycline: 8Colistin: >16Meropenem: >16
Acinetobacter spp. (China, 2021)[2][11][12]15020% Horse Serum0.120.50.015 - 8-
Acinetobacter spp. (China, 2021)[2][11][12]15020% Human Serum0.2510.03 - 8-
A. baumannii-calcoaceticus complex[2][9]13320% Horse Serum0.120.250.015 - 1-
A. baumannii-calcoaceticus complex[2][9]13320% Human Serum0.250.50.03 - 1-
A. baumannii-calcoaceticus complex (2022-23)[13]45020% Horse Serum0.120.250.015 - 2-
A. baumannii-calcoaceticus complex (2022-23)[13]45020% Human Serum0.2510.03 - 4-
Bactericidal Activity

In time-kill assays, this compound demonstrated bactericidal activity, achieving a ≥3-log10 CFU reduction (≥99.9% killing) against all eight CRAB isolates tested.[2][9] The killing kinetics were noted to be relatively slow, requiring ≥12 hours of exposure.[2][9]

Experimental Protocols: MIC Determination

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

  • Medium : Cation-adjusted Mueller-Hinton Broth (CA-MHB) was used as the base medium.[12][13]

  • Supplementation : Due to trailing and skipped-well phenomena observed in CA-MHB alone, the medium was supplemented with either 20% heat-inactivated horse serum (HoS) or 20% human serum (HS) to ensure accurate MIC readings.[11][12][13]

  • Inoculum : A standardized bacterial inoculum was prepared and added to microtiter plates containing serial twofold dilutions of this compound.

  • Incubation : Plates were incubated at 35°C for 16-20 hours.

  • Reading : The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth (or caused a substantial reduction in growth).[13]

In VivoEfficacy

This compound has shown potent efficacy in various murine models of infection caused by pan-drug-resistant A. baumannii.[2][9]

Data Presentation: Efficacy and Pharmacokinetics
Model TypeKey FindingsReference
Efficacy
Neutropenic Mouse PneumoniaDose-independent bacterial load reductions.[2][9] >5-log₁₀ CFU decrease at the highest daily dose (360 mg/kg/day).[2][9] Reduced levels of bacteria in lungs.[14][2][9][14]
Sepsis ModelPrevented mortality in mice with bacteria-triggered sepsis.[14][14]
Femur/Lung Infection ModelsPotent efficacy demonstrated.[2][9][15][2][9][15]
Pharmacokinetics (Mouse)
Clearance51 mL/min/kg (High)[2][9][15]
Volume of Distribution0.7 L/kg (Low)[2][9][15]
Terminal Half-life0.3 hours (Short)[2][9][15]
Protein Binding37% unbound fraction (Moderate)[2][9][15]
Experimental Protocols: Neutropenic Mouse Pneumonia Model

The in vivo efficacy of this compound was evaluated in a well-established neutropenic mouse model of lung infection.[10]

  • Immunosuppression : Mice were rendered neutropenic by the administration of cyclophosphamide.

  • Infection : Mice were infected via intratracheal inoculation with a clinical isolate of pan-drug-resistant A. baumannii.[10]

  • Treatment Initiation : Treatment commenced 2 hours post-infection.[10]

  • Drug Administration : this compound was administered subcutaneously every 6 hours over a 24-hour period.[10] Comparator antibiotics, such as tigecycline, were administered every 12 hours.[10]

  • Efficacy Endpoint : The primary endpoint was the bacterial burden (CFU) in the infected lungs at the end of the 24-hour treatment period.

In_Vivo_Workflow Start Start Immunosuppression Induce Neutropenia (Cyclophosphamide) Start->Immunosuppression Infection Intratracheal Inoculation (Pan-resistant A. baumannii) Immunosuppression->Infection Wait Wait 2 Hours Infection->Wait Treatment Administer Treatment (SC) - this compound (q6h) - Vehicle/Comparator (q12h) Wait->Treatment Duration 24-Hour Treatment Period Treatment->Duration Endpoint Measure Bacterial Burden (CFU in Lungs) Duration->Endpoint End End Endpoint->End

Caption: Experimental workflow for the neutropenic mouse pneumonia model. (Within 100 characters)

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for infections caused by CRAB. Its unique mechanism of action, potent in vitro activity against a broad range of resistant isolates, and significant in vivo efficacy in relevant animal models highlight its potential to address a critical unmet medical need.[3] The favorable pharmacokinetic profile, despite a short half-life, has proven effective in murine infection models, and Phase 1 clinical studies have shown it to be generally safe and well-tolerated.[3][15] Continued clinical development will be crucial to establish its role in treating invasive CRAB infections in humans.[2][3]

References

Macrocyclic Peptide Antibiotics: A Technical Guide to Their Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Macrocyclic peptides have emerged as a promising class of antibiotics due to their unique structural features, potent antimicrobial activity, and diverse mechanisms of action. This in-depth technical guide provides a comprehensive overview of the core properties of macrocyclic peptide antibiotics, intended for researchers, scientists, and drug development professionals. It details their mechanisms of action, summarizes key quantitative data on their efficacy, and provides detailed experimental protocols for their synthesis and evaluation. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of this critical class of therapeutic agents.

Introduction

Macrocyclic peptides are a diverse class of molecules characterized by a ring structure composed of amino acid residues. This cyclic architecture confers several advantageous properties, including enhanced metabolic stability, high binding affinity and selectivity to targets, and the ability to disrupt biological membranes.[1][2] These attributes make them potent antimicrobial agents, capable of overcoming resistance mechanisms that have rendered conventional antibiotics ineffective. This guide will explore the key characteristics of several prominent macrocyclic peptide antibiotics, including daptomycin, vancomycin, teixobactin, murepavadin, and the immunosuppressant cyclosporine A, which also exhibits antifungal properties.

Mechanisms of Action

Macrocyclic peptide antibiotics employ a variety of mechanisms to exert their antimicrobial effects. These can be broadly categorized into membrane disruption, inhibition of cell wall synthesis, and targeting of specific cellular proteins.

Daptomycin: Membrane Disruption

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[2][3] Its mechanism of action is dependent on physiological concentrations of calcium ions and involves the disruption of the bacterial cell membrane's integrity.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Dap Daptomycin Ca Ca2+ Dap->Ca Binds to Oligomer Daptomycin Oligomerization and Channel Formation Ca->Oligomer Facilitates membrane insertion Membrane IonLeakage Ion Leakage (K+) Oligomer->IonLeakage Creates pores Depolarization Membrane Depolarization IonLeakage->Depolarization Leads to CellDeath Cell Death Depolarization->CellDeath Results in

Daptomycin's mechanism of action.
Vancomycin Resistance: Target Modification

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It functions by binding to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in peptidoglycan synthesis. Resistance to vancomycin in bacteria like Enterococcus faecium arises from the alteration of this target.

Vancomycin_Resistance cluster_synthesis Peptidoglycan Precursor Synthesis cluster_action Vancomycin Action DAlaDAla D-Ala-D-Ala Terminus Inhibition Inhibition of Cell Wall Synthesis DAlaDAla->Inhibition Leads to DAlaDLac D-Ala-D-Lac Terminus NoInhibition No Inhibition DAlaDLac->NoInhibition Results in VanA VanA Operon Genes VanA->DAlaDLac Synthesizes Vanco Vancomycin Vanco->DAlaDAla Binds to Vanco->DAlaDLac Cannot bind to

Mechanism of vancomycin resistance.
Teixobactin: Dual-Target Inhibition

Teixobactin is a novel macrocyclic peptide antibiotic with potent activity against Gram-positive bacteria, including resistant strains.[4] Its unique mechanism of action involves binding to two essential lipid precursors of the bacterial cell wall: lipid II (a peptidoglycan precursor) and lipid III (a teichoic acid precursor).[5] This dual-targeting strategy is believed to be a key reason for the low frequency of resistance development.

Teixobactin_Mechanism cluster_targets Bacterial Cell Wall Precursors Teixobactin Teixobactin LipidII Lipid II (Peptidoglycan Precursor) Teixobactin->LipidII Binds to LipidIII Lipid III (Teichoic Acid Precursor) Teixobactin->LipidIII Binds to Inhibition Inhibition of Cell Wall Synthesis LipidII->Inhibition LipidIII->Inhibition CellLysis Cell Lysis Inhibition->CellLysis Leads to

Teixobactin's dual-targeting mechanism.
Murepavadin: Targeting Lipopolysaccharide Transport

Murepavadin is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa.[1] Its mechanism involves the inhibition of the lipopolysaccharide (LPS) transport protein D (LptD), which is essential for the assembly of the outer membrane in Gram-negative bacteria.[6]

Murepavadin_Workflow Murepavadin Murepavadin LptD LptD Protein (Outer Membrane) Murepavadin->LptD Binds to and inhibits LPS_Transport LPS Transport to Outer Membrane LptD->LPS_Transport Is essential for OM_Disruption Outer Membrane Disruption LPS_Transport->OM_Disruption Inhibition leads to CellDeath Cell Death OM_Disruption->CellDeath Results in

Murepavadin's LptD inhibition workflow.
Cyclosporine A: Immunosuppression and Antifungal Activity

Cyclosporine A is a cyclic peptide primarily used as an immunosuppressant to prevent organ transplant rejection.[7] It also exhibits antifungal activity.[8][9] Its immunosuppressive effect is mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

CyclosporineA_Pathway CyclosporineA Cyclosporine A Cyclophilin Cyclophilin CyclosporineA->Cyclophilin Binds to Complex Cyclosporine A- Cyclophilin Complex Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Activates MIC_Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of the antibiotic in a 96-well plate start->prep_antibiotic prep_inoculum Prepare bacterial inoculum and adjust to 0.5 McFarland standard (1-2 x 10^8 CFU/mL) prep_antibiotic->prep_inoculum inoculate Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity and determine the MIC incubate->read_mic end End read_mic->end SPPS_Workflow start Start resin_prep Resin Swelling and Fmoc Deprotection start->resin_prep coupling Coupling of the first Fmoc-protected amino acid resin_prep->coupling deprotection Fmoc Deprotection coupling->deprotection next_coupling Coupling of the next Fmoc-protected amino acid deprotection->next_coupling repeat Repeat Deprotection and Coupling Cycles next_coupling->repeat repeat->deprotection Yes cleavage Cleavage from Resin repeat->cleavage No cyclization On-resin or Solution-phase Cyclization cleavage->cyclization purification Purification by HPLC cyclization->purification end End purification->end

References

Zosurabalpin: A Deep Dive into its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zosurabalpin (formerly RG6006) is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against the high-priority pathogen, carbapenem-resistant Acinetobacter baumannii (CRAB).[1][2][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity, detailing its potent and specific action against A. baumannii while exploring its inactivity against other Gram-negative bacteria. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental processes.

Spectrum of Activity: A Narrow Focus on Acinetobacter baumannii

This compound exhibits a narrow but potent spectrum of activity, primarily targeting Acinetobacter baumannii, including multidrug-resistant and carbapenem-resistant strains.[4][5] In stark contrast, it demonstrates no significant activity against other common Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6][7] This high degree of selectivity is a key characteristic, potentially minimizing the impact on the gut microbiome compared to broad-spectrum antibiotics.[5]

Quantitative In Vitro Susceptibility

The in vitro potency of this compound against A. baumannii has been extensively evaluated using large panels of clinical isolates. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

Organism/Isolate PanelNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Testing ConditionsReference
Acinetobacter baumannii (CRAB)129-1.0--[4][8]
Acinetobacter spp. (China, 2021)1500.120.50.015 - 8CA-MHB + 20% Horse Serum[4][9]
Acinetobacter spp. (China, 2021)1500.251.00.03 - 8CA-MHB + 20% Human Serum[4][9]
A. baumannii-calcoaceticus complex (China, 2021)1330.120.250.015 - 1CA-MHB + 20% Horse Serum[4][9]
A. baumannii-calcoaceticus complex (China, 2021)1330.250.50.03 - 1CA-MHB + 20% Human Serum[4][9]
A. baumannii-calcoaceticus complex (Global, 2022-2023)4500.120.250.015 - 2CA-MHB + 20% Horse Serum[10]
A. baumannii-calcoaceticus complex (Global, 2022-2023)4500.251.00.03 - 4CA-MHB + 20% Human Serum[10]
Carbapenem-Resistant A. baumannii---0.12 - 1.0-[6]

MIC50/MIC90: The MIC required to inhibit the growth of 50% and 90% of isolates, respectively. CA-MHB: Cation-Adjusted Mueller-Hinton Broth.

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound's targeted activity stems from its unique mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery.[1] Specifically, it targets the LptB2FGC complex, an essential component responsible for transporting LPS from the inner bacterial membrane to the outer membrane.[3][5][11] By binding to this complex, this compound traps LPS in the periplasm, leading to its toxic accumulation within the cell and ultimately causing cell death.[7] This novel mechanism circumvents existing antibiotic resistance pathways.[7][12] The structural differences in the LptB2FGC complex between A. baumannii and other Gram-negative bacteria, such as E. coli, are thought to be the basis for this compound's narrow spectrum of activity.[4][13]

G IM Inner Membrane OM Outer Membrane LPS_IM LPS Synthesis (Inner Membrane Leaflet) LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC LPS Extraction LPS_transport LPS Transport to Outer Membrane LptB2FGC->LPS_transport Transport LPS_accumulation Toxic LPS Accumulation (Periplasm) LptB2FGC->LPS_accumulation OM_integrity Outer Membrane Integrity LPS_transport->OM_integrity Maintains This compound This compound This compound->LptB2FGC Inhibits Cell_death Bacterial Cell Death LPS_accumulation->Cell_death Causes

Caption: this compound's mechanism of action targeting LPS transport.

In Vivo Efficacy

Preclinical studies in murine models of infection have demonstrated the potent in vivo efficacy of this compound against CRAB. In models of pneumonia, sepsis, and thigh infections caused by pan-drug-resistant A. baumannii, this compound administration resulted in a significant, dose-dependent reduction in bacterial load.[4][6][13] In a neutropenic mouse pneumonia model, the highest daily dose of 360 mg/kg led to a greater than 5-log10 reduction in colony-forming units (CFU).[4][6] These findings underscore the potential of this compound for treating invasive CRAB infections.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is primarily assessed by determining the MIC using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: Isolates of A. baumannii are cultured on appropriate agar plates overnight. Colonies are then suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculum Preparation: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CA-MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: this compound is serially diluted in CA-MHB, often supplemented with 20% horse serum or human serum to account for potential protein binding effects, in 96-well microtiter plates.[9][10]

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

G start Start isolate_prep Prepare Bacterial Isolate Suspension (0.5 McFarland) start->isolate_prep inoculum_prep Dilute Suspension in CA-MHB to final ~5x10^5 CFU/mL isolate_prep->inoculum_prep inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension inoculum_prep->inoculate drug_dilution Prepare Serial Dilutions of this compound in CA-MHB +/- Serum drug_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Murine Infection Models

The in vivo efficacy of this compound is evaluated in various mouse models of infection, such as pneumonia or sepsis models.

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.

  • Infection Induction: A lethal or sublethal dose of a well-characterized CRAB strain is administered to the mice via an appropriate route (e.g., intratracheal for pneumonia, intravenous for sepsis).

  • Treatment: At a specified time post-infection, treatment with this compound or a vehicle control is initiated. The drug is typically administered subcutaneously or intravenously at various doses and frequencies.[8]

  • Monitoring and Endpoint: Mice are monitored for signs of illness and survival. At a predetermined endpoint, tissues (e.g., lungs, spleen) or blood are collected to determine the bacterial burden (CFU counts).

  • Data Analysis: The efficacy of this compound is determined by comparing the bacterial load or survival rates in the treated groups to the control group.

G start Start animal_model Select Immunocompromised Mouse Model start->animal_model infection Induce Infection with CRAB Strain animal_model->infection treatment Administer this compound or Vehicle Control infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring endpoint Endpoint: Collect Tissues/Blood for Bacterial Load (CFU) monitoring->endpoint analysis Analyze Data: Compare Treated vs. Control endpoint->analysis end End analysis->end

Caption: General workflow for in vivo efficacy studies in a mouse model.

Resistance Mechanisms

While this compound circumvents existing resistance mechanisms, the potential for the development of resistance has been investigated. Spontaneous resistance in A. baumannii has been associated with mutations in the genes encoding components of the LptB2FGC complex, particularly lptF and lptG.[7][13] Additionally, mutations related to LPS synthesis (lpxM) and efflux pump regulators (adeRS) have been identified.[4] The frequency of spontaneous resistance to this compound has been reported to be in the range of 10-7 to <10-9 at 4x to 16x the MIC.[6]

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance, offering a potent and selective therapeutic option for infections caused by CRAB. Its novel mechanism of action, centered on the disruption of LPS transport, provides a powerful tool against a pathogen for which new treatments are urgently needed. The comprehensive in vitro and in vivo data generated to date strongly support its continued clinical development. Further research will be crucial to fully understand its clinical potential, long-term efficacy, and the evolution of any potential resistance.

References

Zosurabalpin: A Technical Whitepaper on Early-Phase Clinical Trial Results and Preclinical Profile of a Novel Antibiotic Targeting Carbapenem-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the early-stage development of zosurabalpin, a first-in-class antibiotic agent. This compound is a tethered macrocyclic peptide that has shown significant promise in addressing the critical threat of carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a "priority 1" concern by the World Health Organization.[1][2] This whitepaper consolidates available preclinical data and early-phase clinical trial results, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its novel mechanism of action.

Executive Summary

This compound represents a significant breakthrough in the fight against antimicrobial resistance. It exhibits potent and selective activity against Acinetobacter baumannii, including multidrug-resistant and pan-drug-resistant strains.[3][4] Its unique mechanism of action, the inhibition of the lipopolysaccharide (LPS) transport machinery, circumvents existing resistance mechanisms.[4][5] Preclinical studies have demonstrated in vitro efficacy against a broad panel of clinical isolates and robust in vivo activity in murine models of infection.[3][4] Early clinical data from Phase 1 trials in healthy volunteers indicate that this compound is safe and well-tolerated, with a pharmacokinetic profile that supports further clinical development.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical evaluations of this compound.

Table 1: In Vitro Susceptibility of Acinetobacter baumannii to this compound
Isolate CollectionNumber of IsolatesTesting ConditionsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Multidrug-resistant clinical isolates129--1-[3]
Acinetobacter spp. from China (2021)150Mueller Hinton Broth + 20% Horse Serum0.120.50.015 - 8[3]
Acinetobacter spp. from China (2021)150Mueller Hinton Broth + 20% Human Serum0.2510.03 - 8[3]
A. baumannii-calcoaceticus complex133Mueller Hinton Broth + 20% Horse Serum0.120.25-[3]
A. baumannii-calcoaceticus complex133Mueller Hinton Broth + 20% Human Serum0.250.5-[3]
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
Infection ModelBacterial StrainTreatment RegimenEfficacy EndpointResultReference
Neutropenic mouse pneumoniaPan-drug-resistant A. baumannii360 mg/kg/dayBacterial load reduction in lungs>5-log10 CFU decrease[3]
SepsisCRAB strainsNot specifiedSurvivalPrevented death[6]
Femur/Lung infectionsCRAB strainsNot specifiedBacterial load reductionDose-independent reductions[3]
Neutropenic murine thigh and lung models6 A. baumannii strains (MIC range 0.125 - 8 mg/L)2 or 3 dose levels over 48 hoursBacterial burdenSustained suppression of growth[7]
Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers
ParameterValueReference
Number of Participants64[3]
Dose Range (single intravenous)10 mg to 2000 mg[3]
Primary Adverse EffectMild, dose-dependent, reversible infusion-related reactions[3]
Table 4: Preclinical Pharmacokinetic Profile of this compound
ParameterValueSpeciesReference
Clearance51 mL/min/kgMouse[3]
Volume of Distribution0.7 L/kgMouse[3]
Half-life0.3 hoursMouse[3]
Protein Binding (unbound fraction)37%Not specified[3]

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound employs a novel mechanism of action by targeting the lipopolysaccharide (LPS) transport machinery, specifically the LptB2FGC complex, which is essential for the integrity of the outer membrane of Gram-negative bacteria.[4][5] This targeted inhibition leads to the accumulation of LPS in the inner membrane, resulting in cellular stress and ultimately bacterial death.[3]

Signaling Pathway of this compound's Action

Zosurabalpin_Mechanism Mechanism of Action of this compound cluster_bacterium Acinetobacter baumannii cluster_inner_membrane Inner Membrane cluster_outer_membrane Outer Membrane LPS Lipopolysaccharide (LPS) LptB2FGC LptB2FGC Complex LPS->LptB2FGC Binds to OM Outer Membrane Surface LptB2FGC->OM Transports LPS to Accumulation LPS Accumulation LptB2FGC->Accumulation Leads to This compound This compound This compound->LptB2FGC Inhibits CellDeath Bacterial Cell Death Accumulation->CellDeath Induces

Caption: this compound inhibits the LptB2FGC complex, disrupting LPS transport and causing cell death.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

In Vitro Susceptibility Testing
  • Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the base medium. For a subset of experiments, the medium was supplemented with 20% heat-inactivated horse serum or 20% human serum to account for potential protein binding effects.

  • Isolates: A diverse panel of clinical isolates of Acinetobacter baumannii and other Acinetobacter species were tested, including carbapenem-resistant and multidrug-resistant strains.

  • Incubation: Microtiter plates were incubated at 35°C for 16-20 hours in ambient air.

  • Endpoint Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Efficacy Models
  • Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old, were used.[8]

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[8]

  • Infection: A bacterial suspension of a clinical CRAB isolate was injected into the thigh muscle of the mice. The inoculum was typically prepared to deliver approximately 10^6 to 10^7 colony-forming units (CFU) per thigh.[9]

  • Treatment: this compound was administered subcutaneously or intravenously at various dosing regimens, typically starting 2 hours post-infection.

  • Efficacy Assessment: At 24 and 48 hours post-infection, mice were euthanized, and the thigh muscles were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy was measured as the log10 reduction in CFU compared to untreated controls.[9]

  • Animal Model and Immunosuppression: Similar to the thigh infection model, neutropenic female mice were used.

  • Infection: Mice were anesthetized, and a pan-drug-resistant A. baumannii isolate was administered via intratracheal inoculation to establish a lung infection.

  • Treatment: this compound was administered, typically subcutaneously, starting 2 hours after infection.

  • Efficacy Assessment: At 24 hours post-infection, lungs were harvested, homogenized, and plated for CFU enumeration to determine the bacterial burden.

Elucidation of Mechanism of Action

The novel mechanism of action of this compound was elucidated through a combination of genetic and structural biology approaches.

MoA_Workflow Workflow for Elucidating this compound's Mechanism of Action cluster_workflow PhenotypicScreening 1. High-Throughput Phenotypic Screening HitIdentification 2. Identification of Active Macrocyclic Peptides PhenotypicScreening->HitIdentification ResistanceInduction 3. Spontaneous Resistance Induction in A. baumannii HitIdentification->ResistanceInduction GeneSequencing 4. Whole Genome Sequencing of Resistant Mutants ResistanceInduction->GeneSequencing TargetIdentification 5. Identification of Mutations in lptF and lptG Genes GeneSequencing->TargetIdentification StructuralStudies 6. Cryo-Electron Microscopy of this compound-LptB2FGC Complex TargetIdentification->StructuralStudies MechanismConfirmation 7. Confirmation of LPS Transport Inhibition StructuralStudies->MechanismConfirmation

Caption: A multi-step workflow was used to identify this compound's novel mechanism of action.

  • Spontaneous Resistance Induction: A. baumannii strains were exposed to sub-inhibitory concentrations of this compound, with the concentration gradually increased over time. This selected for the emergence of resistant mutants.[3]

  • Gene Sequencing: The genomes of the resistant mutants were sequenced and compared to the wild-type strain to identify mutations associated with the resistant phenotype. This analysis consistently revealed mutations in the genes encoding LptF and LptG, components of the LptB2FGC complex.[3]

  • Structural Biology: Cryo-electron microscopy was employed to visualize the interaction between this compound and the LptB2FGC complex. These studies revealed that this compound binds to a composite site formed by both the LPS substrate and the transporter complex, effectively trapping the LPS molecule and preventing its transport.

Early-Phase Clinical Trial Results

This compound has completed initial Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3]

  • Study Design: The first-in-human study was a randomized, double-blind, placebo-controlled trial.[3]

  • Participants: 64 healthy volunteers received single ascending intravenous doses of this compound, ranging from 10 mg to 2000 mg.[3]

  • Safety and Tolerability: this compound was generally well-tolerated. The most common adverse events were mild, dose-dependent, and fully reversible infusion-related reactions. No clinically significant changes in laboratory values, ECGs, or vital signs were observed compared to placebo.

  • Pharmacokinetics: Plasma exposure (Cmax and AUC) of this compound increased in an approximately dose-proportional manner up to 1000 mg.[3]

Conclusion and Future Directions

This compound is a promising first-in-class antibiotic with a novel mechanism of action that is highly effective against carbapenem-resistant Acinetobacter baumannii. The preclinical data demonstrate potent in vitro and in vivo activity, and the early clinical data suggest a favorable safety profile. These findings strongly support the continued clinical development of this compound for the treatment of serious and life-threatening infections caused by CRAB. Further clinical trials are necessary to establish the efficacy and safety of this compound in infected patient populations and to determine the optimal dosing regimens. The unique mechanism of targeting the LPS transport system opens a new avenue for the development of antibiotics against other challenging Gram-negative pathogens.[5]

References

Methodological & Application

Application Notes and Protocols for Zosurabalpin Susceptibility Testing in Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosurabalpin is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against Gram-negative bacteria, specifically targeting the lipopolysaccharide (LPS) transport system.[1][2][3][4][5] It inhibits the LptB2FGC complex, which is essential for transporting LPS from the inner membrane to the outer membrane of the bacterium.[1][2][5][6][7] This disruption leads to the accumulation of LPS in the periplasm, ultimately causing bacterial cell death.[1][7] this compound has demonstrated potent in vitro and in vivo activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern due to its high levels of antibiotic resistance.[1][2][8][9]

Accurate and reproducible methods for susceptibility testing are crucial for the clinical development of this compound and for monitoring the emergence of resistance. These application notes provide detailed protocols for determining the susceptibility of A. baumannii to this compound using standard laboratory methods.

Mechanism of Action of this compound

This compound's unique mechanism of action involves the inhibition of the LptB2FGC transporter complex in A. baumannii. This prevents the transport of LPS to the outer membrane, leading to its toxic accumulation within the cell.

Zosurabalpin_Mechanism cluster_membrane A. baumannii Membranes cluster_periplasm Periplasm Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane LPS_Transport LPS Transport (LptB2FGC complex) LPS_Transport->Outer_Membrane Normal Transport LPS_Accumulation Toxic LPS Accumulation LPS_Transport->LPS_Accumulation Blocked Transport LPS_Synthesis LPS Synthesis (Cytoplasm) LPS_Synthesis->LPS_Transport LPS destined for outer membrane This compound This compound This compound->LPS_Transport Inhibition Cell_Death Bacterial Cell Death LPS_Accumulation->Cell_Death

Caption: Mechanism of action of this compound in A. baumannii.

Data Presentation: In Vitro Susceptibility of this compound

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against A. baumannii from various studies. Of note, supplementation of the testing medium with serum has been shown to improve the accuracy of MIC determination by mitigating trailing effects.[9][10]

StudyIsolate CollectionTesting MediumMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bradley et al.[1]129 resistant and multidrug-resistant clinical isolatesNot specifiedNot reportedNot reported1
Hawser et al.[1][11]150 Acinetobacter spp. (100 A. baumannii), 65% multidrug-resistant, from China (2021)Mueller Hinton Broth + 20% horse serum0.015 - 80.120.5
Hawser et al.[1][11]150 Acinetobacter spp. (100 A. baumannii), 65% multidrug-resistant, from China (2021)Mueller Hinton Broth + 20% human serum0.03 - 80.251
Zampaloni et al.[12]Carbapenem-resistant A. baumannii (CRAB) isolatesNot specified0.12 - 1.0Not reportedNot reported
JMI Laboratories (2025)[13]100 A. baumannii-calcoaceticus complex isolates from China (2024)Cation-adjusted Mueller-Hinton broth (CAMHB) + 10% or 20% horse serumNot reported0.250.5

Experimental Protocols

Broth Microdilution (BMD) Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and has been adapted for this compound testing.[10][14]

Materials:

  • This compound analytical powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Heat-inactivated horse serum or human serum

  • Sterile 96-well microtiter plates

  • A. baumannii isolates for testing

  • Quality control (QC) strain: A. baumannii NCTC 13304

  • Sterile saline (0.85%) or water

  • McFarland 0.5 turbidity standard

  • Incubator (35°C ± 2°C)

Protocol:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. Due to potential solubility issues, it is recommended to preheat the stock solution and culture medium to 37°C before dilution.[15] If precipitation occurs, sonication may be used to redissolve the compound.[15]

    • Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.

  • Media Preparation:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Supplement the CAMHB with 20% heat-inactivated horse serum.[16] This has been approved by CLSI for this compound susceptibility testing.[16]

  • Inoculum Preparation:

    • Subculture the A. baumannii isolate onto a non-selective agar plate and incubate overnight at 35°C.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline or water.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation:

    • Dispense 50 µL of the supplemented CAMHB into each well of a 96-well plate.

    • Create a two-fold serial dilution of this compound directly in the plate by adding 50 µL of the appropriate drug concentration to the first well of a row and then transferring 50 µL to subsequent wells.

    • The final volume in each well before adding the inoculum should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plates and incubate at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. The addition of serum makes the MIC endpoints easier to read.[16]

Quality Control:

  • The proposed MIC quality control range for A. baumannii NCTC 13304 in CAMHB with 20% horse serum is 0.016–0.12 µg/mL.[16]

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Media Prepare CAMHB with 20% Horse Serum Start->Prep_Media Dilute_Drug Serially Dilute this compound in 96-well Plate Prep_Stock->Dilute_Drug Prep_Inoculum Prepare and Standardize A. baumannii Inoculum (0.5 McFarland) Prep_Media->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Dilute_Drug->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Disk Diffusion Method (Generalized Protocol)

Note: this compound-specific disk diffusion breakpoints have not yet been established. This is a generalized protocol based on CLSI standards.

Materials:

  • This compound-impregnated disks (concentration to be determined)

  • Mueller-Hinton Agar (MHA) plates

  • A. baumannii isolates

  • Quality control strain

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare an inoculum suspension as described in the BMD protocol, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply the this compound disk to the surface of the agar.

    • Gently press the disk down to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-20 hours in ambient air.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Agar Dilution Method (Generalized Protocol)

Note: This is a generalized protocol based on CLSI standards.

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • A. baumannii isolates

  • Quality control strain

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Sterile petri dishes

  • Incubator (35°C ± 2°C)

Protocol:

  • Agar Plate Preparation:

    • Prepare a series of MHA plates containing two-fold dilutions of this compound.

    • Add the appropriate volume of this compound stock solution to molten MHA (cooled to 45-50°C) before pouring the plates.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare an inoculum suspension as described in the BMD protocol, adjusted to a 0.5 McFarland standard.

    • Further dilute the suspension to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Plate Inoculation:

    • Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspensions.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Resistance Mechanisms

Spontaneous resistance to this compound has been associated with mutations in the genes encoding components of the LptB2FGC complex, specifically lptF and lptG.[1][7] It is noteworthy that A. baumannii can survive without LPS, which could potentially render this compound ineffective against such strains.[6][8]

Conclusion

The broth microdilution method using CAMHB supplemented with 20% horse serum is the current recommended method for determining the in vitro susceptibility of A. baumannii to this compound. Adherence to standardized protocols is essential for accurate and reproducible results. Further studies are needed to establish standardized methods and interpretive criteria for disk diffusion and to continue monitoring for potential resistance mechanisms.

References

Application Notes and Protocols for In-Vivo Studies Using Zosurabalpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in-vivo experimental studies to evaluate the efficacy of Zosurabalpin, a novel antibiotic targeting carbapenem-resistant Acinetobacter baumannii (CRAB).

Introduction

This compound is a first-in-class tethered macrocyclic peptide antibiotic with a unique mechanism of action. It selectively targets and inhibits the LptB2FGC complex in Acinetobacter baumannii, which is essential for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane.[1][2][3][4] This disruption of LPS transport leads to the accumulation of LPS in the periplasm, causing cell stress and ultimately bacterial death.[1][2][3] this compound has demonstrated potent activity against a wide range of CRAB isolates and has shown significant efficacy in various preclinical animal models of infection.[1][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on preclinical studies.

Table 1: In-Vitro Activity of this compound against Acinetobacter baumannii

ParameterValueReference
MIC500.12 µg/mL (in Mueller Hinton Broth with 20% horse serum)[1]
MIC901 mg/L[1][5]
MIC Range0.015 - 8 µg/mL[1]
Comparison MIC90 (Tigecycline)8 mg/L[1][5]
Comparison MIC90 (Colistin)>16 mg/L[1][5]
Comparison MIC90 (Meropenem)>16 mg/L[1][5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Clearance51 mL/min/kg[1][2][5]
Volume of Distribution0.7 L/kg[1][2][5]
Terminal Half-life0.3 hours[1][2][5]
Protein Binding (unbound fraction)37%[1][2][5]

Table 3: In-Vivo Efficacy of this compound in Murine Infection Models

Infection ModelDosing RegimenBacterial Load Reduction (log10 CFU)Reference
Neutropenic Pneumonia360 mg/kg/day>5[1][5]
Neutropenic Thigh InfectionDose-dependentSignificant reduction[7]
SepsisDose-dependentPrevention of mortality[8][9]
Lung InfectionMultiple doses over 48hSustained suppression of growth[1]

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in-vivo efficacy studies.

Zosurabalpin_Mechanism_of_Action cluster_bacterium Acinetobacter baumannii cluster_lpt LPS Transport System Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane LptB2FGC LptB2FGC Complex LptA LptA LptB2FGC->LptA Transport LPS_Accumulation LPS Accumulation LptB2FGC->LPS_Accumulation Blocked Transport LptDE LptDE LptA->LptDE Transport LptDE->Outer_Membrane Transport This compound This compound This compound->LptB2FGC Inhibition LPS_IM LPS (Inner Membrane) LPS_IM->LptB2FGC Transport Cell_Death Bacterial Cell Death LPS_Accumulation->Cell_Death

Caption: Mechanism of action of this compound.

Zosurabalpin_InVivo_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Animal_Acclimation->Induce_Neutropenia Infection Induce Infection (Pneumonia, Sepsis, or Thigh) Induce_Neutropenia->Infection Bacterial_Culture Prepare Bacterial Inoculum (CRAB strain) Bacterial_Culture->Infection Zosurabalpin_Prep Prepare this compound Solution Treatment Administer this compound (Subcutaneous or Intravenous) Zosurabalpin_Prep->Treatment Infection->Treatment Control_Groups Vehicle and/or Comparator Antibiotic Infection->Control_Groups Monitoring Monitor Clinical Signs and Survival Treatment->Monitoring Control_Groups->Monitoring Bacterial_Burden Determine Bacterial Burden (CFU counts in tissues) Monitoring->Bacterial_Burden Data_Analysis Statistical Analysis Bacterial_Burden->Data_Analysis

Caption: General workflow for in-vivo efficacy studies.

Experimental Protocols

The following are detailed protocols for common in-vivo models used to assess the efficacy of this compound against Acinetobacter baumannii.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is highly standardized for evaluating the in-vivo efficacy of antimicrobial agents against localized soft tissue infections.

1. Materials:

  • Specific pathogen-free mice (e.g., female ICR or C57BL/6, 6-8 weeks old)

  • Carbapenem-resistant Acinetobacter baumannii (CRAB) strain

  • Cyclophosphamide

  • This compound

  • Vehicle for this compound (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Sterile saline

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Tissue homogenizer

2. Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[8]

  • Preparation of Bacterial Inoculum:

    • Culture the CRAB strain in TSB overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Preparation and Administration of this compound:

    • Prepare a stock solution of this compound in a suitable solvent. For subcutaneous (SC) or intravenous (IV) administration, the stock can be diluted in sterile saline or PBS to the final desired concentration.

    • Two hours post-infection, begin treatment. Administer the prepared this compound solution via the desired route (e.g., subcutaneously in the scruff of the neck). Dosing can be performed multiple times over a 24 or 48-hour period.

  • Endpoint Analysis:

    • At predetermined time points (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

Protocol 2: Neutropenic Murine Pneumonia Model

This model mimics pulmonary infections caused by A. baumannii.

1. Materials:

  • Same as Protocol 1.

2. Procedure:

  • Induction of Neutropenia and Preparation of Bacterial Inoculum:

    • Follow the same steps as in Protocol 1.

  • Infection:

    • Anesthetize the mice.

    • Administer the bacterial suspension (e.g., 20-50 µL of 10^8 CFU/mL) via intranasal instillation.

  • Preparation and Administration of this compound:

    • Follow the same steps as in Protocol 1.

  • Endpoint Analysis:

    • At predetermined time points, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in sterile saline.

    • Perform serial dilutions and plate on TSA to determine CFU per gram of lung tissue.

Protocol 3: Murine Sepsis Model

This model is used to evaluate the efficacy of this compound in treating systemic infections.

1. Materials:

  • Same as Protocol 1.

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • Follow the same steps as in Protocol 1.

  • Infection:

    • Administer the bacterial suspension (e.g., 0.1 mL of 10^7 CFU/mL) via intraperitoneal (IP) injection.

  • Preparation and Administration of this compound:

    • Follow the same steps as in Protocol 1. Treatment can begin 1-2 hours post-infection.

  • Endpoint Analysis:

    • Monitor the mice for signs of sepsis and survival over a period of several days (e.g., 7 days).

    • Alternatively, at specific time points, blood can be collected for bacterial load determination (CFU/mL). Spleen and liver can also be harvested for CFU counts.

Conclusion

This compound represents a promising new class of antibiotics for the treatment of infections caused by CRAB. The protocols outlined in these application notes provide a framework for conducting robust in-vivo studies to further evaluate its therapeutic potential. Careful attention to experimental design, including the choice of animal model, bacterial strain, and dosing regimen, is crucial for obtaining reliable and translatable results. These studies will be instrumental in the continued clinical development of this compound.[4]

References

Application Notes & Protocols: Zosurabalpin Administration in Mouse Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of zosurabalpin, a first-in-class tethered macrocyclic peptide antibiotic, in various mouse models of infection caused by Carbapenem-Resistant Acinetobacter baumannii (CRAB). The included protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.

Mechanism of Action

This compound exhibits a novel mechanism of action by targeting the lipopolysaccharide (LPS) transport system, which is crucial for the integrity of the outer membrane in most Gram-negative bacteria.[1] Specifically, it inhibits the LptB2FGC complex, a transporter in the inner bacterial membrane.[2][3] This inhibition blocks the transport of LPS from the inner membrane to the outer membrane, leading to the toxic accumulation of LPS within the cell and ultimately causing bacterial death.[3][4] This unique target overcomes existing antibiotic resistance mechanisms.[2]

This compound Mechanism of Action cluster_OM Outer Membrane cluster_P Periplasm cluster_IM Inner Membrane cluster_Action Drug Action LptDE LptDE LPS_OM LPS LptDE->LPS_OM LPS inserted into Outer Membrane LptA LptA LptA->LptDE Transport LptC LptC LptC->LptA Bridge LPS_IM LPS Synthesis LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC LPS enters transporter LptB2FGC->LptC Transport accumulation Toxic LPS Accumulation LptB2FGC->accumulation Blockage leads to This compound This compound This compound->LptB2FGC Inhibits death Bacterial Cell Death accumulation->death

Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport and causing cell death.

Application Notes

This compound has demonstrated potent in vivo efficacy in multiple murine infection models, including pneumonia, sepsis, and thigh infections caused by pan-drug-resistant A. baumannii strains.[5][6] It is highly selective for A. baumannii and has shown limited to no activity against other bacteria, which may help minimize the impact on normal flora.[4][7]

Data Presentation

The following tables summarize the key quantitative data from preclinical mouse studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Reference(s)
Clearance 51 mL/min/kg [4][5][6]
Volume of Distribution 0.7 L/kg [4][5][6]
Terminal Half-life 0.3 hours [4][5][6]

| Protein Binding (unbound fraction) | 37% |[4][5][6] |

Table 2: Efficacy of this compound in Mouse Models of A. baumannii Infection

Mouse Model Bacterial Strain (MIC) Dosing Regimen (s.c.) Key Efficacy Result Reference(s)
Neutropenic Pneumonia Pan-drug-resistant ACC01073 (2 mg/L) Total daily doses up to 360 mg/kg/day, q6h for 24h >5-log₁₀ CFU reduction in lungs at the highest dose. [5][7][8]
Sepsis (Immunocompetent) MDR ACC00445 (0.25 mg/L) Doses administered at 1h and 5h post-infection Prevented death in mice with bacteria-triggered sepsis. [9][10]
Neutropenic Thigh MDR ACC01085 (0.5 mg/L) Total daily doses, q6h for 24h Dose-dependent reduction in bacterial burden in thigh. [9][11]

| Neutropenic Thigh/Lung | 6 CRAB isolates (0.125 - 8 mg/L) | 2 or 3 dose levels over 48h | Sustained suppression of bacterial growth over 48 hours. |[12][13] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

Protocol 1: Neutropenic Thigh Infection Model

This model is used to assess the efficacy of an antimicrobial agent in a localized deep-tissue infection in an immunocompromised host.

Workflow: Neutropenic Thigh Infection Model cluster_setup Preparation cluster_infection Infection & Treatment cluster_analysis Analysis acclimatize 1. Acclimatize Mice (Several Days) neutropenia 2. Induce Neutropenia (Cyclophosphamide) acclimatize->neutropenia inoculate 3. Inoculate Bacteria (Intramuscular, T=0h) neutropenia->inoculate treat 4. Administer this compound (Subcutaneous, T=2h, q6h) inoculate->treat endpoint 5. Endpoint (T=26h) treat->endpoint cfu 6. Quantify Bacterial Burden (Thigh Homogenate CFU) endpoint->cfu

Caption: Experimental workflow for the A. baumannii neutropenic thigh infection model.

1. Materials

  • This compound for injection

  • Vehicle control (e.g., sterile saline)

  • Cyclophosphamide for inducing neutropenia

  • Carbapenem-resistant A. baumannii (e.g., ACC01085)[9]

  • Sterile saline, syringes, needles

  • Tissue homogenizer

2. Animal Model

  • Female ICR or Swiss Webster mice, specific pathogen-free.

  • Mice are rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[9]

3. Infection Procedure

  • Grow the selected A. baumannii strain to the mid-logarithmic phase in an appropriate broth (e.g., CAMHB).

  • Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10⁶ CFU/mL).

  • Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind leg.[9]

4. Drug Administration

  • Treatment begins 2 hours post-infection.[9]

  • Administer this compound or vehicle control subcutaneously (s.c.).

  • A typical dosing regimen is every 6 hours over a 24-hour period.[9] Total daily doses are divided accordingly.

5. Endpoint Analysis

  • At 24 hours after the start of treatment (26 hours post-infection), euthanize the mice.

  • Aseptically remove the infected thigh muscle.

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[9]

Protocol 2: Sepsis (Peritonitis) Model

This model evaluates the ability of an antibiotic to prevent mortality from a systemic infection originating in the peritoneal cavity.

Workflow: Sepsis Model cluster_setup Preparation cluster_infection Infection & Treatment cluster_analysis Analysis acclimatize 1. Acclimatize Mice (Immunocompetent) inoculate 2. Inoculate Bacteria (Intraperitoneal, T=0h) acclimatize->inoculate treat 3. Administer this compound (Subcutaneous, T=1h & 5h) inoculate->treat monitor 4. Monitor Survival (Up to 7 days) treat->monitor kaplan 5. Generate Kaplan-Meier Survival Curve monitor->kaplan

Caption: Experimental workflow for the A. baumannii sepsis model.

1. Materials

  • This compound for injection

  • Vehicle control

  • Carbapenem-resistant A. baumannii (e.g., ACC00445)[9]

  • Sterile saline, syringes, needles

  • 5% Mucin (optional, to enhance virulence)

2. Animal Model

  • Immunocompetent mice (e.g., ICR strain) are typically used for this model.[9]

3. Infection Procedure

  • Prepare the bacterial inoculum as described for the thigh model. The final suspension may be mixed with 5% mucin to increase the infectivity.

  • Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.) to induce sepsis.[9]

4. Drug Administration

  • Administer this compound or vehicle control subcutaneously (s.c.).

  • Treatment is typically administered at 1 hour and 5 hours post-infection.[9]

5. Endpoint Analysis

  • The primary endpoint is survival.

  • Monitor the mice for signs of morbidity and mortality at regular intervals for up to 7 days.[9]

  • Data are typically presented as a Kaplan-Meier survival curve, and statistical significance between groups is determined using the log-rank test.

Protocol 3: Pneumonia / Lung Infection Model

This model assesses drug efficacy in a severe respiratory tract infection, which is a common clinical manifestation of A. baumannii.

Workflow: Pneumonia Model cluster_setup Preparation cluster_infection Infection & Treatment cluster_analysis Analysis acclimatize 1. Acclimatize Mice (Several Days) neutropenia 2. Induce Neutropenia (If required) acclimatize->neutropenia inoculate 3. Inoculate Bacteria (Intratracheal, T=0h) neutropenia->inoculate treat 4. Administer this compound (Subcutaneous, T=2h, q6h) inoculate->treat endpoint 5. Endpoint (T=26h) treat->endpoint cfu 6. Quantify Bacterial Burden (Lung Homogenate CFU) endpoint->cfu

Caption: Experimental workflow for the A. baumannii pneumonia model.

1. Materials

  • This compound for injection

  • Vehicle control

  • Carbapenem-resistant A. baumannii (e.g., ACC01073)[8]

  • Anesthetic (e.g., isoflurane)

  • Intratracheal instillation device

2. Animal Model

  • Mice are typically rendered immunocompromised (neutropenic) to establish a robust infection, as described in Protocol 1.[8]

3. Infection Procedure

  • Prepare the bacterial inoculum as previously described.

  • Anesthetize the mice.

  • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension directly into the lungs via non-invasive or surgical intratracheal inoculation.[8]

4. Drug Administration

  • Treatment begins 2 hours after infection.[8]

  • Administer this compound or vehicle control subcutaneously (s.c.).

  • A common dosing schedule is every 6 hours over a 24-hour period.[8]

5. Endpoint Analysis

  • At 24 hours after the start of treatment, euthanize the mice.

  • Aseptically harvest the lungs.

  • Homogenize the lung tissue and perform serial dilutions for CFU counting to determine the bacterial burden per gram of lung tissue.[8] The reduction in bacterial counts compared to the vehicle control group indicates drug efficacy.[3]

References

Application Notes and Protocols for Measuring Zosurabalpin's Inhibition of LPS Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosurabalpin is a novel tethered macrocyclic peptide antibiotic that represents a new class of treatment against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical global health threat.[1][2] Its unique mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery, a crucial pathway for the viability and pathogenesis of most Gram-negative bacteria.[1][2][3] this compound specifically targets the LptB2FGC complex, an ATP-binding cassette (ABC) transporter located in the inner membrane.[1][4][5] This inhibition blocks the extraction of LPS from the inner membrane, leading to its toxic accumulation and ultimately causing bacterial cell death.[1][2][4]

These application notes provide detailed protocols for key assays to measure the inhibitory activity of this compound on LPS transport. The included methodologies are designed to be readily reproducible in a laboratory setting, enabling researchers to effectively evaluate this compound and similar compounds.

Data Presentation

The following tables summarize the in vitro activity of this compound against Acinetobacter baumannii.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii

Strain TypeNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Culture ConditionsReference
Carbapenem-Resistant A. baumannii (CRAB)129-1-Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]
Acinetobacter spp.1500.120.50.015 - 8CAMHB + 20% Horse Serum[5]
Acinetobacter spp.1500.2510.03 - 8CAMHB + 20% Human Serum[5]
A. baumannii-calcoaceticus complex1330.120.250.015 - 1CAMHB + 20% Horse Serum[5]
A. baumannii-calcoaceticus complex1330.250.50.03 - 1CAMHB + 20% Human Serum[5]

Table 2: In Vitro Time-Kill Kinetics of this compound against Carbapenem-Resistant A. baumannii (CRAB)

Number of IsolatesMIC Range (mg/L)Bactericidal ConcentrationTime to Bactericidal Effect (≥3-log10 reduction)Regrowth ObservedReference
80.12 - 84x - 32x MIC≥ 12 hoursNo regrowth at ≥8x or 16x MIC depending on the isolate

Experimental Protocols

LptB2FGC ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the LptB2FGC complex, which is essential for its function in LPS transport. Inhibition of this activity by this compound can be quantified.

Materials:

  • Purified LptB2FGC complex reconstituted in proteoliposomes

  • This compound

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl2

  • Stop Solution: 20 mM H2SO4

  • Malachite Green Reagent

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare proteoliposomes containing the purified LptB2FGC complex.

  • In a 96-well plate, prepare reaction mixtures containing LptB2FGC proteoliposomes in assay buffer.

  • Add varying concentrations of this compound to the wells. Include a no-drug control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a final concentration of 1 mM ATP to each well.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Add Malachite Green reagent to each well to detect the released inorganic phosphate (Pi).

  • Incubate at room temperature for 15 minutes for color development.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • The amount of Pi released is proportional to the ATPase activity. Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

In Vitro LPS Release Assay from Proteoliposomes

This assay directly measures the ability of the LptB2FGC complex to extract LPS from a lipid bilayer, a key step in the transport process.

Materials:

  • Proteoliposomes containing the LptB2FGC complex and LPS

  • This compound

  • LptA protein with a photo-crosslinkable amino acid (e.g., LptAI36pBPA) and a His-tag

  • ATP

  • UV lamp (365 nm)

  • SDS-PAGE gels

  • Anti-LPS antibody and secondary antibody for immunoblotting

  • Chemiluminescence detection system

Protocol:

  • Prepare proteoliposomes co-reconstituted with the LptB2FGC complex and LPS.

  • Set up reaction mixtures containing the proteoliposomes, LptAI36pBPA-His7, and varying concentrations of this compound in a suitable buffer.

  • Initiate the transport reaction by adding ATP.

  • Incubate the mixture at 37°C to allow for LPS transport from the proteoliposomes to LptA.

  • Expose the samples to UV light to crosslink LPS to LptAI36pBPA-His7.

  • Quench the reaction and solubilize the proteins.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane and perform an immunoblot using an anti-LPS antibody.

  • Detect the LPS-LptA adducts using a chemiluminescence system.

  • The intensity of the LPS-LptA band is indicative of the amount of LPS transported. Quantify the band intensities to determine the inhibitory effect of this compound.[6]

Time-Kill Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time against A. baumannii.

Materials:

  • Acinetobacter baumannii isolate

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile saline or PBS

  • Agar plates

  • Incubator

  • Spectrophotometer

Protocol:

  • Grow an overnight culture of A. baumannii in CAMHB.

  • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Prepare tubes with different concentrations of this compound (e.g., 0.25x, 1x, 4x, 16x, 64x MIC) and a growth control without the antibiotic.

  • Inoculate the tubes with the bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

LPS_Transport_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LptB2FGC LptB2FGC ADP_Pi ADP + Pi LptB2FGC->ADP_Pi LptC LptC LptB2FGC->LptC LPS_IM LPS LPS_IM->LptB2FGC Extraction ATP ATP ATP->LptB2FGC Energy Periplasm LPS_P LPS LptC->LPS_P Transport LptA LptA LptDE LptDE LptA->LptDE LPS_P->LptA OM LPS_OM LPS LptDE->LPS_OM Insertion

Caption: The Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.

Zosurabalpin_MoA cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_Outcome Outcome IM LptB2FGC LptB2FGC Blocked LPS Transport Blocked LptB2FGC->Blocked LPS_IM LPS LPS_IM->LptB2FGC Binds This compound This compound This compound->LptB2FGC Inhibits Periplasm Accumulation Toxic LPS Accumulation in Inner Membrane Blocked->Accumulation Outcome Death Bacterial Cell Death Accumulation->Death

Caption: Mechanism of action of this compound on the LPS transport pathway.

ATPase_Assay_Workflow start Start prep Prepare LptB2FGC Proteoliposomes start->prep add_drug Add this compound (Varying Concentrations) prep->add_drug pre_incubate Pre-incubate at 37°C add_drug->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_pi Detect Pi with Malachite Green stop_reaction->detect_pi measure Measure Absorbance at 620 nm detect_pi->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: Workflow for the LptB2FGC ATPase Activity Assay.

References

Application Notes and Protocols for Zosurabalpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory handling, storage, and experimental use of Zosurabalpin, a novel antibiotic targeting carbapenem-resistant Acinetobacter baumannii (CRAB).

Introduction

This compound is a tethered macrocyclic peptide antibiotic with a unique mechanism of action. It inhibits the lipopolysaccharide (LPS) transporter complex (LptB2FGC) in Acinetobacter baumannii, leading to the accumulation of LPS in the inner membrane and subsequent bacterial cell death.[1][2] This targeted action makes it a promising candidate for treating infections caused by multidrug-resistant A. baumannii.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C43H50N8O5S[3]
Molecular Weight 790.97 g/mol [4]
Appearance White to off-white solid[4]
Solubility DMSO: 4.76 mg/mL (6.02 mM) with pH adjustment to 7 with 1 M HCl. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[4]
Aqueous Solubility >100 mg/mL at pH 1–9[5]

Storage Conditions:

  • Powder: Store at -20°C for up to 3 years.[4] The product is stable for several weeks at room temperature during shipping.[3] Keep in a dry and dark place.[3]

  • In Solvent (Stock Solutions): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Safety Precautions

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] Avoid formation of dust and aerosols.[6] In case of contact with eyes, rinse immediately with plenty of water.[6] If swallowed, rinse mouth with water and seek medical advice.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened

  • 1 M Hydrochloric acid (HCl)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Bring the this compound powder vial to room temperature before opening.

  • Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound).

  • Adjust the pH to 7 with 1 M HCl to ensure complete dissolution.[4]

  • Vortex the solution until the powder is completely dissolved. Sonication may be used to aid dissolution.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller Hinton Broth (CA-MHB)[8]

  • Human serum (HS) or heat-inactivated horse serum (HoS)[8]

  • Acinetobacter baumannii isolates

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture A. baumannii isolates on appropriate agar plates overnight at 37°C.

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CA-MHB supplemented with 20% human serum or 20% heat-inactivated horse serum in the 96-well plate.[1][8] The use of serum is recommended to avoid aberrant readings such as trailing and skipped wells.[8]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

Table 2: In Vitro Activity of this compound against Acinetobacter baumannii

Isolate TypeMediumMIC50 (µg/mL)MIC90 (µg/mL)Reference
A. baumannii-calcoaceticus complexCA-MHB + 20% Horse Serum0.120.25[1]
A. baumannii-calcoaceticus complexCA-MHB + 20% Human Serum0.250.5[1]
Carbapenem-Resistant A. baumannii (CRAB)Not specified-1[9]
In Vivo Efficacy in a Mouse Thigh Infection Model

This protocol describes a neutropenic mouse thigh infection model to evaluate the in vivo efficacy of this compound.

Materials:

  • This compound

  • Vehicle for injection (e.g., sterile saline, PBS with or without a solubilizing agent)

  • Cyclophosphamide

  • Acinetobacter baumannii isolate

  • Male CD-1 mice[10]

  • Sterile syringes and needles

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice via intraperitoneal injection on days -4 and -1 prior to infection to induce a neutropenic state.[10]

  • Infection:

    • Prepare a bacterial suspension of A. baumannii to the desired concentration.

    • Inject approximately 10^6 CFU of the bacterial suspension into the thigh muscle of each mouse.[10]

  • This compound Administration:

    • Initiate treatment 2 hours post-infection.[10]

    • Administer this compound subcutaneously every 6 hours for 24 hours.[10] Doses can range from 6 to 360 mg/kg/day.[4]

  • Determination of Bacterial Burden:

    • At 24 hours after the start of treatment, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Table 3: In Vivo Efficacy of this compound in Mouse Infection Models

Infection ModelMouse StrainDosing RegimenOutcomeReference
Thigh InfectionNeutropenic CD-160 mg/kg, s.c., every 6h for 24hSignificant decrease in bacterial burden[10]
PneumoniaNeutropenicUp to 360 mg/kg/day>5-log10 CFU decrease at the highest dose[1]
SepsisImmunocompetentVaried doses, s.c., at 1 and 5h post-infectionIncreased survival[11]

Diagrams

Mechanism of Action of this compound

Zosurabalpin_Mechanism cluster_bacterium Acinetobacter baumannii cluster_IM Inner Membrane cluster_OM Outer Membrane LptB2FGC LptB2FGC Complex LPS_OM LPS LptB2FGC->LPS_OM Normal Transport Accumulation LPS Accumulation (Toxic) LptB2FGC->Accumulation Blocked Transport LPS_IM LPS LPS_IM->LptB2FGC Transport Periplasm Periplasm This compound This compound This compound->LptB2FGC Inhibits CellDeath Cell Death Accumulation->CellDeath

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A1 Prepare Bacterial Inoculum (0.5 McFarland) B1 Inoculate 96-well Plate A1->B1 A2 Prepare Serial Dilutions of this compound in CA-MHB + Serum A2->B1 B2 Incubate at 37°C for 18-24 hours B1->B2 C1 Read Plates for Visible Growth B2->C1 C2 Determine MIC C1->C2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship for In Vivo Efficacy Study

InVivo_Logic A Induce Neutropenia (Cyclophosphamide) B Infect Mice with A. baumannii A->B C Administer this compound or Vehicle B->C D Monitor for 24 hours C->D E Determine Bacterial Burden (CFU/gram tissue) D->E F Evaluate Efficacy E->F

Caption: Logical flow of an in vivo efficacy study.

References

Application Notes and Protocols for the Quantification of Zosurabalpin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosurabalpin is a novel, first-in-class macrocyclic peptide antibiotic with potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen.[1][2][3] Its unique mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery, specifically targeting the LptB2FGC complex, which leads to the accumulation of LPS in the inner membrane and subsequent bacterial cell death.[1][3][4][5] As this compound progresses through clinical development, robust and reliable analytical methods for its quantification in biological matrices are imperative for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

This document provides a comprehensive overview of a proposed analytical technique for the quantification of this compound in plasma, based on state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS). As of the date of this publication, specific validated methods for this compound are not widely available in the public domain. Therefore, the following protocols and data are presented as a starting point for method development and validation, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][6][7][8][9]

Mechanism of Action of this compound

This compound exerts its antibacterial effect by disrupting the transport of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. This process is essential for maintaining the integrity of the outer membrane. This compound binds to the LptB2FGC complex, preventing the translocation of LPS and causing its accumulation in the periplasm, which is ultimately lethal to the bacterium.

This compound Mechanism of Action cluster_0 Periplasm cluster_1 Inner Membrane cluster_2 Outer Membrane LPS_periplasm LPS LptC LptC LPS_periplasm->LptC Transport LptA LptA LptDE LptDE LptA->LptDE Transport LptC->LptA Transport LptB2FGC LptB2FGC Complex LptB2FGC->LPS_periplasm Translocation LPS_IM LPS LPS_IM->LptB2FGC Binding This compound This compound This compound->LptB2FGC Inhibition

This compound's inhibition of the LPS transport pathway.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and robustness, which are crucial for analyzing complex samples.[9][10][11][12][13]

Sample Preparation

The goal of sample preparation is to extract this compound from the plasma matrix while removing proteins and other interfering substances. Two common and effective methods for peptide extraction are protein precipitation (PPT) and solid-phase extraction (SPE).[10][14][15]

Sample Preparation Workflow Start Plasma Sample Collection (EDTA or Heparin) IS Spike with Internal Standard Start->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) IS->SPE Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation to Dryness SPE->Evaporate Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Workflow for this compound sample preparation.

Protocol 1: Protein Precipitation (PPT)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add a suitable internal standard.

  • Pre-treat the sample by diluting with 200 µL of 4% phosphoric acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Comparison of Sample Preparation Techniques PPT Protein Precipitation (PPT) Pros: - Fast and simple - Cost-effective Cons: - Less clean extract - Potential for matrix effects SPE Solid-Phase Extraction (SPE) Pros: - Cleaner extract - Reduced matrix effects - Higher sensitivity Cons: - More time-consuming - Higher cost Technique Choice of Technique Technique->PPT For high-throughput screening Technique->SPE For lower detection limits and higher accuracy

Logical comparison of sample preparation methods.
Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation of the macrocyclic peptide from endogenous components.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor and product ions for this compound and the internal standard need to be determined by infusion and optimization. Hypothetical transitions are provided in the table below.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method for this compound in human plasma. These values are for illustrative purposes and would require experimental validation.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Linearity Range 5 - 5000 ng/mL1 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mL
Limit of Detection (LOD) 1.5 ng/mL0.3 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% CV) < 15%< 10%
Recovery 85 - 95%90 - 105%
Matrix Effect ModerateMinimal

Method Validation

The proposed method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[4][6][7][8][9] Key validation parameters include:

  • Selectivity and Specificity: Absence of interference at the retention time of this compound and the internal standard in blank plasma from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards.

  • Accuracy and Precision: Determined at four quality control (QC) levels (LLOQ, low, mid, and high) in at least five replicates.

  • Recovery: Extraction efficiency of this compound from the biological matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.

  • Stability: Freeze-thaw stability, short-term bench-top stability, long-term storage stability, and stock solution stability.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. While the protein precipitation method offers a high-throughput option, solid-phase extraction is recommended for studies requiring lower limits of quantification and higher accuracy. The provided protocols and performance characteristics serve as a strong foundation for the development and validation of a bioanalytical method to support the clinical advancement of this promising new antibiotic.

References

Application Notes and Protocols for Generating Zosurabalpin-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of Zosurabalpin-resistant Acinetobacter baumannii mutants. Understanding the mechanisms of resistance to this novel antibiotic is crucial for its continued development and for anticipating future clinical challenges. The protocols outlined below describe the induction of resistance through serial passage, the determination of resistance levels via antimicrobial susceptibility testing, and the identification of genetic mutations conferring resistance through whole-genome sequencing.

Introduction to this compound and Resistance

This compound is a first-in-class macrocyclic peptide antibiotic with potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen.[1] Its novel mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery, specifically targeting the LptB2FGC complex.[2][3] This complex is responsible for the translocation of LPS from the inner membrane to the outer membrane of Gram-negative bacteria.[4] By blocking this essential pathway, this compound causes the accumulation of LPS in the cytoplasm, leading to cell death.[4][5]

The emergence of resistance to new antibiotics is an inevitable consequence of their use. For this compound, in vitro studies have shown that resistance is primarily associated with mutations in the genes encoding components of the LptB2FGC complex, namely lptF and lptG.[2] The generation and characterization of this compound-resistant mutants in a controlled laboratory setting are therefore essential for:

  • Elucidating the full spectrum of potential resistance mechanisms.

  • Understanding the fitness costs associated with resistance.

  • Developing strategies to mitigate the emergence and spread of resistance.

  • Informing the design of next-generation LPS transport inhibitors.

Data Presentation

Table 1: Antimicrobial Susceptibility Profile of Wild-Type and this compound-Resistant A. baumannii
Strain IDGenotypeThis compound MIC (µg/mL)Fold Change in MICMeropenem MIC (µg/mL)Colistin MIC (µg/mL)
WTWild-Type1->160.5
Zos-R1lptF (mutation 1)1616>160.5
Zos-R2lptF (mutation 2)3232>160.5
Zos-R3lptG (mutation 1)88>160.5

Note: The data presented in this table is illustrative. Actual values will vary depending on the specific mutations and strains.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage

This protocol describes the gradual exposure of A. baumannii to increasing concentrations of this compound to select for resistant mutants.

Materials:

  • Wild-type Acinetobacter baumannii strain (e.g., ATCC 19606)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Determine the Initial Minimum Inhibitory Concentration (MIC): Perform a broth microdilution assay (see Protocol 2) to determine the baseline MIC of this compound against the wild-type A. baumannii strain.

  • Initiate Serial Passage: a. In a 96-well plate, prepare a serial two-fold dilution of this compound in CAMHB, with concentrations ranging from 0.125x to 8x the initial MIC. b. Inoculate the wells with the wild-type A. baumannii culture to a final density of approximately 5 x 10^5 CFU/mL. c. Incubate the plate at 37°C for 18-24 hours.

  • Subsequent Passages: a. After incubation, identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC). b. Use the culture from this well to inoculate a fresh 96-well plate containing a new serial dilution of this compound. The new concentration range should be adjusted to bracket the previously observed sub-MIC. c. Repeat this process for a predetermined number of passages (e.g., 20-30) or until a significant increase in the MIC is observed.

  • Isolation of Resistant Mutants: a. After the final passage, streak a sample from the culture grown in the highest concentration of this compound onto a Mueller-Hinton agar (MHA) plate. b. Incubate at 37°C for 18-24 hours. c. Select single colonies and re-test their MIC to confirm resistance. d. Cryopreserve the confirmed resistant mutants for further characterization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

Materials:

  • A. baumannii isolates (wild-type and resistant mutants)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of the A. baumannii isolate. b. Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions: a. In a 96-well plate, prepare a two-fold serial dilution of this compound in CAMHB to cover the expected MIC range. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the sterility control). b. The final volume in each well should be 100 µL. c. Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. The growth control well should show turbidity, and the sterility control well should remain clear.

Protocol 3: Identification of Resistance Mutations by Whole-Genome Sequencing

This protocol provides a general workflow for identifying the genetic basis of this compound resistance.

Materials:

  • Wild-type and this compound-resistant A. baumannii isolates

  • Genomic DNA extraction kit (bacterial)

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • Genomic DNA Extraction: a. Culture the wild-type and resistant A. baumannii isolates overnight in CAMHB. b. Extract high-quality genomic DNA from each isolate using a commercial kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing: a. Prepare sequencing libraries from the extracted genomic DNA. b. Perform whole-genome sequencing on an NGS platform to a sufficient depth of coverage (e.g., >30x).

  • Bioinformatic Analysis: a. Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences. b. Genome Assembly (Optional): Assemble the reads into a draft genome. c. Variant Calling: Align the sequencing reads from the resistant mutants to the wild-type reference genome (or a high-quality reference genome for A. baumannii). d. Identify Mutations: Use variant calling software to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutants compared to the wild-type. e. Annotation: Annotate the identified mutations to determine the affected genes and the predicted impact on protein function. Pay close attention to mutations in the lptF and lptG genes.

Visualization of Pathways and Workflows

LPS_Transport_Pathway Figure 1: this compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LPS Lipopolysaccharide (LPS) LptB2FGC LptB2FGC Complex LPS->LptB2FGC Transport LPS_periplasm LPS LptB2FGC->LPS_periplasm OM Outer Membrane Insertion LPS_periplasm->OM This compound This compound This compound->LptB2FGC Inhibition

Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport.

Experimental_Workflow Figure 2: Experimental Workflow for Generating and Characterizing Mutants start Start: Wild-Type A. baumannii serial_passage Serial Passage with Increasing this compound start->serial_passage isolate_mutants Isolate Single Colonies serial_passage->isolate_mutants mic_testing MIC Determination (Broth Microdilution) isolate_mutants->mic_testing confirm_resistance Confirm Resistance (Increased MIC) mic_testing->confirm_resistance confirm_resistance->isolate_mutants Not Resistant wgs Whole-Genome Sequencing confirm_resistance->wgs Resistant analysis Bioinformatic Analysis (Variant Calling) wgs->analysis identify_mutations Identify Mutations in lptF and lptG analysis->identify_mutations end End: Characterized Resistant Mutants identify_mutations->end

Caption: Workflow for creating and analyzing this compound-resistant mutants.

Logical_Relationships Figure 3: Logical Relationships in Resistance Development cluster_selection Selective Pressure cluster_genotype Genotypic Change cluster_phenotype Phenotypic Change zosurabalpin_exposure This compound Exposure mutation Mutation in lptF/lptG zosurabalpin_exposure->mutation Selects for resistance Increased this compound MIC mutation->resistance Leads to

References

Application Notes and Protocols: In-Vitro Combination Studies of Zosurabalpin with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosurabalpin is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against Gram-negative bacteria, specifically targeting carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern.[1][2][3][4][5][6] It inhibits the lipopolysaccharide (LPS) transport by targeting the LptB2FGC complex, leading to the accumulation of LPS in the cytoplasm and ultimately causing bacterial cell death.[1][3][5] Given the rise of multidrug-resistant organisms, the evaluation of combination antibiotic therapy is crucial to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains.[3] These application notes provide detailed protocols for conducting in-vitro synergy studies of this compound with other antibiotics using checkerboard and time-kill assays.

While specific data from in-vitro combination studies involving this compound have not yet been extensively published, the methodologies described herein provide a robust framework for researchers to investigate potential synergistic interactions with other antimicrobial agents.

Mechanism of Action: this compound

This compound's unique mechanism involves the inhibition of the LptB2FGC protein complex, which is essential for transporting LPS from the inner to the outer membrane of Gram-negative bacteria.[1][3][5] This disruption of LPS transport leads to the toxic accumulation of LPS in the periplasm and ultimately cell death.[1][3]

zosurabalpin_mechanism This compound Mechanism of Action cluster_membranes Bacterial Membranes InnerMembrane Inner Membrane Periplasm Periplasm OuterMembrane Outer Membrane LPS LPS LptB2FGC LptB2FGC Complex LPS->LptB2FGC Transport LptB2FGC->OuterMembrane LPS Insertion This compound This compound This compound->LptB2FGC Inhibits

Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport.

Quantitative Data: this compound Monotherapy

The following table summarizes the reported in-vitro activity of this compound against Acinetobacter baumannii.

AntibioticOrganismNumber of IsolatesMIC90 (mg/L)Reference
This compoundA. baumannii (Carbapenem-Resistant)1291[1][7]
TigecyclineA. baumannii (Carbapenem-Resistant)1298[1][7]
ColistinA. baumannii (Carbapenem-Resistant)129>16[1][7]
MeropenemA. baumannii (Carbapenem-Resistant)129>16[1][7]

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the in-vitro interaction of two antimicrobial agents.

checkerboard_workflow Checkerboard Assay Workflow prep Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep->inoculate dilutions Prepare Serial Dilutions of Antibiotics A and B plate Dispense Antibiotics into 96-Well Plate in Checkerboard Format dilutions->plate plate->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read MICs and Determine FIC Index incubate->read interpret Interpret Results: Synergy, Additivity, or Antagonism read->interpret

Caption: Workflow for performing a checkerboard synergy assay.

  • Materials:

    • This compound and second antibiotic of interest

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strain of interest (e.g., A. baumannii)

    • 0.5 McFarland turbidity standard

    • Incubator (35-37°C)

    • Microplate reader (optional)

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of concentrations above and below their individual Minimum Inhibitory Concentrations (MICs).

  • Plate Setup:

    • Along the x-axis of the 96-well plate, add increasing concentrations of Antibiotic A (e.g., this compound).

    • Along the y-axis, add increasing concentrations of Antibiotic B.

    • The final plate should contain a grid of wells with various combinations of the two antibiotics.

    • Include control wells with each antibiotic alone, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis and Interpretation:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:

      • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

      • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

    • Calculate the FIC Index (FICI):

      • FICI = FICA + FICB

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Synergy Assay

Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents, alone and in combination.

  • Materials:

    • This compound and second antibiotic of interest

    • Culture tubes with CAMHB

    • Bacterial strain of interest

    • Shaking incubator (35-37°C)

    • Spectrophotometer

    • Agar plates for colony counting

    • Sterile saline or PBS for dilutions

  • Inoculum Preparation:

    • Prepare an overnight culture of the bacterial strain.

    • Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Second antibiotic alone (at a specified concentration)

      • This compound and the second antibiotic in combination (at the same specified concentrations)

  • Incubation and Sampling:

    • Incubate the tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot from each tube.[8]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference is a < 2-log10 but > 1-log10 change in CFU/mL.

    • Antagonism is a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in the initial inoculum.[8]

Data Interpretation and Considerations

  • Rationale for Combination Partners: When selecting antibiotics to test in combination with this compound against A. baumannii, consider agents with different mechanisms of action. Common choices include polymyxins (e.g., colistin), carbapenems (e.g., meropenem, imipenem), and tetracyclines (e.g., tigecycline, minocycline).[9][10][11][12][13]

  • Serum Effect: The in-vitro activity of some antibiotics can be affected by the presence of serum. Consider performing assays in media supplemented with human serum to better mimic physiological conditions.

  • Resistance Development: Combination therapy may help prevent the emergence of resistance.[3] It is important to monitor for any changes in susceptibility during prolonged exposure in time-kill assays.

  • Clinical Correlation: While in-vitro synergy is promising, clinical studies are required to confirm the efficacy of any antibiotic combination.

Conclusion

This compound represents a significant advancement in the fight against CRAB. The protocols outlined in these application notes provide a comprehensive guide for researchers to systematically evaluate the in-vitro potential of this compound in combination with other antibiotics. Such studies are essential for optimizing therapeutic strategies and addressing the urgent threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Zosurabalpin Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing Zosurabalpin solutions for in-vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure successful experimental setup.

Troubleshooting Guide: Common Solubility Issues

Question: My this compound is not dissolving in DMSO.

Answer:

Several factors can affect this compound's solubility in DMSO. Follow these troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using fresh, anhydrous (hygroscopic) DMSO.[1] Older DMSO can absorb moisture, which will significantly decrease the solubility of many compounds.

  • pH Adjustment: this compound's solubility in DMSO is pH-dependent. Adjust the pH of the solution to 7.0 using 1M HCl.[1][2]

  • Sonication: After adding the DMSO and adjusting the pH, sonicate the solution.[2] This will provide the necessary energy to break down any remaining precipitate.

  • Gentle Warming: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) may help. However, be cautious and monitor for any signs of compound degradation.

Question: I observed precipitation when adding my this compound stock solution to the aqueous assay medium.

Answer:

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To prevent precipitation:

  • Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to your aqueous medium, perform an intermediate serial dilution in DMSO first.[2] This gradual decrease in concentration can help keep the compound in solution.

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, ideally less than 0.5%. High concentrations of DMSO can be toxic to cells and can also cause poorly soluble compounds to precipitate.

  • Increase Mixing: When adding the diluted this compound to the aqueous medium, ensure rapid and continuous mixing to facilitate its dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is DMSO.[1][2]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: Commercially available data suggests a solubility of up to 4.76 mg/mL (6.02 mM) in DMSO with pH adjustment.[1] Another source indicates 3 mg/mL (3.79 mM) under similar conditions.[2]

Q3: How should I store my this compound stock solution?

A3: Store the this compound powder at -20°C for up to 3 years.[2] Once dissolved in a solvent, store the stock solution at -80°C for up to one year.[2]

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is approximately 790.97 g/mol .[2][3][4]

Quantitative Data Summary

ParameterValueReference
Molecular Weight790.97 g/mol [2]
AppearanceWhite solid[2]
Solubility in DMSO3 mg/mL (3.79 mM)[2]
with pH adjusted to 7 with 1M HCl and sonication
Solubility in DMSO4.76 mg/mL (6.02 mM)[1]
with pH adjusted to 7 with 1M HCl
Powder Storage-20°C for 3 years[2]
Solution Storage-80°C for 1 year[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • 1M HCl

  • Sterile microcentrifuge tubes

  • Sonicator

Methodology:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 7.91 mg of this compound (Molecular Weight: 790.97 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Carefully add 1M HCl dropwise while vortexing until the pH of the solution reaches 7.0. Use a pH indicator strip or a micro pH probe to monitor the pH.

  • Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Visualizations

experimental_workflow This compound Solution Preparation Workflow start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso adjust_ph Adjust pH to 7.0 with 1M HCl add_dmso->adjust_ph sonicate Sonicate until Dissolved adjust_ph->sonicate check_solubility Visually Inspect for Precipitate sonicate->check_solubility dissolved Solution is Ready for Aliquoting and Storage check_solubility->dissolved Yes not_dissolved Troubleshoot: Gentle Warming / Re-sonication check_solubility->not_dissolved No not_dissolved->sonicate

Caption: Workflow for preparing this compound stock solution.

troubleshooting_flowchart Troubleshooting this compound Precipitation in Assays start Precipitation Observed in Aqueous Medium check_dmso_conc Is final DMSO concentration > 0.5%? start->check_dmso_conc lower_dmso Reduce final DMSO concentration check_dmso_conc->lower_dmso Yes check_dilution Was a serial dilution in DMSO performed? check_dmso_conc->check_dilution No lower_dmso->check_dilution perform_serial_dilution Perform intermediate serial dilutions in DMSO check_dilution->perform_serial_dilution No check_mixing Was the solution mixed rapidly upon addition? check_dilution->check_mixing Yes perform_serial_dilution->check_mixing improve_mixing Increase mixing speed/vortexing during addition check_mixing->improve_mixing No solution_stable Solution should remain stable check_mixing->solution_stable Yes improve_mixing->solution_stable

Caption: Decision tree for troubleshooting precipitation issues.

References

overcoming Zosurabalpin instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Zosurabalpin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and other technical data to help you overcome potential challenges related to the handling and stability of this compound in a laboratory setting.

While this compound is a promising novel antibiotic, specific data on its physicochemical stability under all possible experimental conditions is not yet extensively published. The guidance provided here is based on available information and general best practices for handling macrocyclic peptides.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no antibacterial activity Degradation of this compound: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare fresh stock solutions. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Adsorption to labware: this compound, like many peptides, may adsorb to the surface of standard polypropylene or polystyrene labware, reducing its effective concentration.Use low-retention polypropylene tubes and pipette tips for handling this compound solutions. Pre-coating labware with a solution of bovine serum albumin (BSA) can also help to block non-specific binding sites.
Precipitation of this compound upon dilution Poor solubility in aqueous buffers: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.Perform a serial dilution of the DMSO stock solution with DMSO to an intermediate concentration before adding it to the aqueous buffer. It is also recommended to pre-warm both the stock solution and the buffer to 37°C before mixing. If precipitation still occurs, sonication may help to redissolve the compound.[2]
Inconsistent results in MIC assays Aberrant readings in standard broth: "Trailing" or "skipped wells" have been reported in MIC assays performed in standard cation-adjusted Mueller-Hinton broth (CA-MHB).[3][4]Supplement the CA-MHB with 20% human serum (HS) or horse serum (HoS).[3][4] This has been shown to provide more accurate and reproducible MIC values.
Aggregation of this compound: Peptides can be prone to aggregation, which can affect their biological activity.Prepare fresh dilutions from a properly stored stock solution for each experiment. Visually inspect solutions for any signs of precipitation or cloudiness. While specific data on this compound aggregation is limited, using recommended solvents and avoiding repeated temperature changes can help minimize this risk.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[2][5] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. One supplier suggests a solubility of up to 4.76 mg/mL (6.02 mM) in DMSO, with pH adjustment to 7 using 1 M HCl.[1] It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1] Sonication may be required to fully dissolve the compound.[2][5]

Q2: What are the recommended storage conditions for this compound?

A2:

  • Powder: Store at -20°C for up to 3 years.[2][5]

  • Stock solution in DMSO: For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.[1]

Q3: My this compound solution appears cloudy after diluting it in my assay medium. What should I do?

A3: Cloudiness or precipitation upon dilution into aqueous media is a common issue with compounds dissolved in DMSO. To avoid this, consider a two-step dilution process: first, dilute your stock solution to an intermediate concentration in DMSO, and then add this to your final medium. Pre-warming both the this compound solution and the medium to 37°C can also help.[2] If precipitation has already occurred, you can try to redissolve it by gentle warming and sonication.[2]

Q4: I am seeing inconsistent MIC values for this compound. Why might this be happening and how can I fix it?

A4: Inconsistent MIC results with this compound have been associated with the use of standard cation-adjusted Mueller-Hinton broth (CA-MHB), where issues like trailing and skipped wells have been observed.[3][4] Supplementing the broth with 20% human or horse serum has been shown to resolve these issues and lead to more consistent and accurate MIC determinations.[3][4]

Q5: Is this compound prone to sticking to plastic tubes and pipette tips?

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • 1 M HCl (for pH adjustment, if necessary)

  • Sterile, low-retention microcentrifuge tubes

  • Sonicator

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 4.76 mg/mL).

  • Vortex the solution gently.

  • If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • If necessary, adjust the pH to 7 with a small volume of 1 M HCl.

  • Once fully dissolved, aliquot the stock solution into single-use, low-retention tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with Serum Supplementation

Materials:

  • This compound stock solution in DMSO

  • Acinetobacter baumannii isolate

  • Cation-adjusted Mueller-Hinton broth (CA-MHB)

  • Human serum (HS) or Horse serum (HoS), heat-inactivated

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in CA-MHB supplemented with 20% HS or HoS.

  • Perform serial two-fold dilutions of the this compound working solution in the 96-well plate, using the supplemented CA-MHB as the diluent.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in supplemented CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in supplemented broth without this compound) and a negative control (supplemented broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Diagrams

Zosurabalpin_MOA cluster_bacterium Acinetobacter baumannii cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane LPS LPS LptB2FGC LptB2FGC Complex LPS->LptB2FGC 1. Extraction LPS_transport LPS Transport LptB2FGC->LPS_transport 2. Transport Initiation LPS_accumulation LPS Accumulation (Toxic) LptB2FGC->LPS_accumulation LPS_transport->OM_surface 3. Translocation to Outer Membrane This compound This compound This compound->LptB2FGC Inhibits Bacterial_death Bacterial Cell Death LPS_accumulation->Bacterial_death Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Inconsistent/Negative Experimental Results check_storage Check Stock Solution Storage & Age start->check_storage check_dilution Review Dilution Procedure start->check_dilution check_assay Evaluate Assay Conditions start->check_assay check_storage->check_dilution No improper_storage Improper Storage or Old Stock Solution check_storage->improper_storage Yes check_dilution->check_assay No precipitation Precipitation During Dilution check_dilution->precipitation Yes assay_issue Suboptimal Assay Conditions check_assay->assay_issue Yes adsorption Adsorption to Labware check_assay->adsorption No solution1 Prepare Fresh Stock Solution & Aliquot improper_storage->solution1 solution2 Use Stepwise Dilution & Pre-warm Solutions precipitation->solution2 solution3 Add Serum to Media (for MIC assays) assay_issue->solution3 solution4 Use Low-Retention Plastics adsorption->solution4

Caption: Troubleshooting workflow for this compound experiments.

References

troubleshooting inconsistent results in Zosurabalpin susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zosurabalpin. Our aim is to help you achieve consistent and reliable results in your susceptibility testing experiments.

Troubleshooting Guide: Inconsistent this compound MIC Results

Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound against Acinetobacter baumannii can arise from several factors. This guide provides a systematic approach to troubleshooting these issues. A primary reported issue is the observation of "trailing" or "skipped wells" in standard broth microdilution assays.

Diagram: Troubleshooting Workflow for Inconsistent this compound MICs

G cluster_start cluster_investigation Initial Investigation cluster_protocol Protocol Review cluster_solutions Corrective Actions cluster_advanced Advanced Troubleshooting start Inconsistent MIC Results Observed (e.g., Trailing, Skipped Wells) media_check Verify Media Composition: - Cation-Adjusted Mueller-Hinton Broth (CA-MHB) - Supplemented with 20% Serum (Human or Horse)? start->media_check Start Here qc_check Review Quality Control (QC) Records: - QC strain MICs within range? - Sterility and growth controls valid? media_check->qc_check If media is correct implement_serum Implement Serum Supplementation: - Add 20% sterile, heat-inactivated  human or horse serum to CA-MHB. media_check->implement_serum If media lacks serum inoculum_prep Inoculum Preparation: - Correct McFarland standard (0.5)? - Fresh culture (18-24h)? - Homogenous suspension? qc_check->inoculum_prep If QC is in range standardize_protocol Standardize Protocol Adherence: - Re-train personnel on CLSI/EUCAST guidelines. - Use standardized checklists. qc_check->standardize_protocol If QC fails incubation_conditions Incubation Conditions: - Temperature: 35°C ± 2°C? - Duration: 16-20 hours? - Ambient air? inoculum_prep->incubation_conditions If inoculum is correct inoculum_prep->standardize_protocol If protocol deviates reading_technique Endpoint Reading Technique: - Consistent light source and background? - Interpreting trailing as significant growth? incubation_conditions->reading_technique If incubation is correct incubation_conditions->standardize_protocol If protocol deviates reading_technique->standardize_protocol If protocol deviates retest Repeat Experiment with Controls reading_technique->retest If no deviations found implement_serum->retest standardize_protocol->retest check_resistance Investigate Potential Resistance: - Sequence LptF and LptG genes  for mutations. retest->check_resistance If inconsistencies persist

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Observed Issue Potential Cause Recommended Action
Trailing Endpoints (reduced but persistent growth over a range of concentrations)Media composition. Standard Cation-Adjusted Mueller-Hinton Broth (CA-MHB) may not be optimal for this compound testing.[1]Supplement CA-MHB with 20% sterile, heat-inactivated human or horse serum. This has been shown to produce more accurate and readable MIC endpoints.[1][2]
Inoculum density too high.Ensure inoculum is standardized to a 0.5 McFarland standard.
Prolonged incubation.Adhere strictly to the recommended 16-20 hour incubation period.
Skipped Wells (no growth in wells at lower concentrations, with growth at higher concentrations)Inoculum preparation error (e.g., splashing, inadequate mixing).Carefully prepare and dispense the inoculum to avoid cross-contamination or uneven distribution.
Technical error during plate setup.Ensure proper pipetting technique and that all wells are inoculated correctly.
Heteroresistance in the bacterial population.If consistently observed, consider population analysis or other advanced microbiological techniques.
MICs Consistently Higher or Lower Than Expected Incorrect inoculum density.Verify the McFarland standard using a spectrophotometer or densitometer. Perform colony counts on the inoculum to confirm viability.
Media pH outside the acceptable range (7.2-7.4).Check the pH of each new batch of CA-MHB.
Improper storage of this compound or microdilution plates.Store this compound stock solutions and prepared plates at the recommended temperatures and protect from light.
Variation in incubation conditions.Ensure incubators are properly calibrated and maintain a stable temperature of 35°C ± 2°C.
Poor Inter-lab or Inter-experiment Reproducibility Variations in experimental protocols.Adhere strictly to a standardized protocol, such as the one detailed below, based on CLSI and EUCAST guidelines.[3][4]
Differences in materials (e.g., serum source, plate manufacturer).Document all materials used and consider using a single source for critical reagents for the duration of a study.
Subjectivity in endpoint reading.Have a second trained individual read the plates, or use an automated plate reader if available.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC results showing trailing endpoints in CA-MHB?

A1: Trailing endpoints with this compound in standard CA-MHB have been observed in 10-25% of Acinetobacter baumannii isolates.[1] This phenomenon is likely due to interactions between the drug, the bacteria, and the testing medium. The recommended solution is to supplement the CA-MHB with 20% sterile, heat-inactivated human or horse serum, which has been shown to provide more distinct endpoints.[1][2]

Q2: What is the mechanism of action of this compound, and how might it affect susceptibility testing?

A2: this compound has a novel mechanism of action, inhibiting the LptB2FGC complex, which is essential for transporting lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.[5][6][7] This disruption of the outer membrane could potentially lead to unusual growth characteristics in vitro, such as the observed trailing, especially under suboptimal testing conditions.

Diagram: this compound Mechanism of Action

G cluster_cell Acinetobacter baumannii Cell cluster_im Inner Membrane cluster_om Outer Membrane lps_synthesis LPS Synthesis lps LPS lps_synthesis->lps Produces lpt_complex LptB2FGC Complex periplasm Periplasm lpt_complex->periplasm Translocates LPS across cell_death Cell Death lpt_complex->cell_death Leads to LPS accumulation and outer_membrane LPS Integration periplasm->outer_membrane To This compound This compound This compound->lpt_complex Inhibits lps->lpt_complex Transported by

Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport.

Q3: Can I use disk diffusion for this compound susceptibility testing?

A3: Currently, broth microdilution is the recommended method for determining this compound MICs. Disk diffusion correlations have not been established, and the issues with trailing endpoints in standard media suggest that disk diffusion may also produce unreliable results without media modification.

Q4: What are the appropriate Quality Control (QC) strains and expected ranges for this compound testing?

A4: As this compound is a novel agent, specific QC ranges from CLSI or EUCAST may not yet be published. It is recommended to use standard QC strains for Acinetobacter baumannii, such as ATCC® 19606™, to monitor the overall performance of the assay. In the absence of established ranges for this compound, laboratories should establish their own internal QC ranges based on consistent results over multiple runs.

Q5: What should I do if I observe skipped wells in my assay?

A5: Skipped wells are often due to technical errors such as improper inoculation, splashing between wells, or issues with the automated dispenser.[8][9] If you observe a single skipped well, CLSI guidelines suggest it can be ignored if the wells on either side show consistent results. However, if multiple skipped wells are present, the test is considered invalid and should be repeated with careful attention to technique.[10]

Experimental Protocols

Protocol: Broth Microdilution for this compound Susceptibility Testing

This protocol is based on the CLSI M07 guidelines for broth microdilution, with modifications specific to this compound.[3]

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB) according to the manufacturer's instructions.

  • Aseptically supplement the CA-MHB with 20% (v/v) sterile, heat-inactivated serum (human or horse). For example, to make 100 mL of testing medium, add 20 mL of serum to 80 mL of CA-MHB.

  • Verify that the final pH of the supplemented media is between 7.2 and 7.4.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of Acinetobacter baumannii.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Vortex the suspension for 15 seconds to ensure it is homogenous.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in the serum-supplemented CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Plate Inoculation:

  • Using a multichannel pipette or an automated inoculation system, dispense the final inoculum into each well of the microdilution plate containing the serial dilutions of this compound.

  • The final volume in each well should be 100 µL.

  • Include a growth control well (inoculum in media with no antibiotic) and a sterility control well (media only) on each plate.

4. Incubation:

  • Seal the plates with an adhesive seal or place them in a plastic bag to prevent evaporation.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

5. Reading and Interpreting Results:

  • Place the microdilution plate on a dark, non-reflective surface and read the wells from the bottom using a consistent light source. An automated plate reader can also be used.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A small, faint button of cells at the bottom of the well should be disregarded.

  • The growth control well must show distinct turbidity. The sterility control well must show no growth. If these conditions are not met, the test is invalid.

Summary of this compound Activity Data

The following table summarizes reported MIC values for this compound against Acinetobacter baumannii complex (ABC) isolates in serum-supplemented media.

Study Reference Number of Isolates Media Supplement MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Hawser et al. (2023)[5][11]133 (ABC)20% Horse Serum0.120.250.015 - 1
Hawser et al. (2023)[5][11]133 (ABC)20% Human Serum0.250.50.03 - 1
Another Study[2]450 (ABC)20% Horse Serum0.120.250.015 - 2
Another Study[2]450 (ABC)20% Human Serum0.2510.03 - 4

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. As this compound is still in development, official clinical breakpoints have not yet been established by regulatory bodies like CLSI or EUCAST. The interpretation of MICs as susceptible, intermediate, or resistant will be determined in the future.

References

refining Zosurabalpin delivery methods for enhanced efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Zosurabalpin. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a first-in-class tethered macrocyclic peptide antibiotic.[1] Its mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transporter LptB2FGC complex in Acinetobacter baumannii.[2][3] By binding to this complex, this compound blocks the transport of LPS from the inner membrane to the outer membrane.[4] This leads to the toxic accumulation of LPS in the periplasm, disruption of the outer membrane, and ultimately, bacterial cell death.[5]

Q2: What is the current and most effective delivery method for this compound in preclinical studies?

A2: In published preclinical and early clinical studies, this compound is administered intravenously.[1][3] Initial formulations of related macrocyclic peptides showed tolerability issues in rat models.[1] However, this compound was developed as an amphoteric benzoic acid derivative with improved tolerability.[1] Phase I clinical trials have shown that single intravenous doses are generally safe and well-tolerated in healthy participants.[1]

Q3: Are there any ongoing efforts to refine the delivery of this compound beyond intravenous infusion?

A3: Currently, published research has focused on the intravenous route of administration for systemic infections. While specific studies on alternative delivery formulations for this compound are not yet widely available, the broader field of peptide drug delivery is exploring various strategies to improve stability, solubility, and bioavailability. These include encapsulation in lipid or polymeric nanoparticles and the use of hydrogels for sustained release.[5][6] Such advanced delivery systems could be a future avenue of research for this compound to potentially enhance its pharmacokinetic profile or enable targeted delivery.

Q4: How specific is this compound's activity?

A4: this compound exhibits a narrow spectrum of activity, primarily targeting Acinetobacter baumannii, including carbapenem-resistant (CRAB) and multidrug-resistant strains.[7] It shows limited to no activity against other Gram-negative or Gram-positive bacteria.[1] This high selectivity is advantageous as it minimizes the impact on the patient's normal microbiome.[7]

Q5: What are the known mechanisms of resistance to this compound?

A5: Spontaneous resistance to this compound has been induced in laboratory settings.[1] The primary mechanisms of resistance involve mutations in the genes encoding components of its target, the LptB2FGC complex, specifically lptF and lptG.[1] Mutations in genes related to LPS synthesis (lpxM) and efflux pump regulators (adeS and adeR) have also been identified as potential contributors to reduced susceptibility.[2]

Troubleshooting Guides

In Vitro Experimentation

Q1: I am observing inconsistent or aberrant readings (trailing or skipped wells) in my broth microdilution MIC assays for this compound. What could be the cause and how can I resolve this?

A1: This is a known issue when testing this compound in standard cation-adjusted Mueller-Hinton broth (CA-MHB).[4][5] For a significant fraction of isolates (10-25%), this can complicate the determination of a clear MIC endpoint.[5]

  • Solution: Supplementing the CA-MHB with 20% human or horse serum has been shown to allow for more accurate and reproducible MIC determinations without significantly affecting the MIC distribution.[4][5] The addition of serum helps to mitigate the trailing effect and provides a clearer endpoint for reading.[8]

Q2: My MIC values for this compound seem higher than those reported in the literature. What factors could be influencing this?

A2: Several factors can lead to variability in MIC results for peptide antibiotics:

  • Plastic Adsorption: Hydrophobic peptides can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the compound in the medium.

    • Solution: Use low-binding polypropylene plates for your assays to minimize non-specific binding.[9]

  • Media Composition: The presence of certain ions or components in the media can interfere with the activity of macrocyclic peptides.

    • Solution: Ensure you are using the recommended testing medium, CA-MHB supplemented with serum, for consistency.[5] As a control, test a reference strain with a known this compound MIC to validate your assay setup.

  • Inoculum Effect: A higher than recommended bacterial inoculum can lead to apparently higher MIC values.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation (e.g., 0.5 McFarland standard) to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

Q3: I am struggling with the solubility of this compound when preparing stock solutions. What is the recommended approach?

A3: As a macrocyclic peptide, this compound may have limited aqueous solubility.

  • Solution: For initial stock solutions, consider using a small amount of an organic co-solvent like DMSO to fully dissolve the compound before further dilution in your aqueous assay medium.[3] Always run appropriate vehicle controls in your experiments to ensure the solvent has no effect on bacterial growth or the activity of the compound. For aqueous formulations, optimizing the pH and selecting an appropriate buffer system can significantly enhance peptide stability and solubility.[1][2]

In Vivo Experimentation

Q1: I am observing injection site reactions (e.g., redness, swelling) in my mouse models after intravenous administration of this compound. How can I manage this?

A1: Injection site reactions can occur with intravenous administration of various compounds, including peptides.

  • Mitigation Strategies:

    • Dilution: Ensure the drug is appropriately diluted. A more dilute solution may reduce local irritation.[10]

    • Administration Rate: A slower infusion rate can sometimes minimize local reactions.

    • Catheter Care: If using a catheter for repeated dosing, ensure proper placement and sterile technique to avoid irritation or infection.[11]

    • Observation: Mild, transient reactions may resolve on their own. However, if reactions are severe or persistent, re-evaluate your formulation and administration protocol.[12]

Q2: The efficacy of this compound in my mouse sepsis model is lower than expected based on in vitro data. What are some potential reasons?

A2: Discrepancies between in vitro and in vivo efficacy are common in drug development. Several factors could be at play:

  • Pharmacokinetics: this compound has a reported short half-life (around 0.3 hours) and high clearance in mice.[1] Your dosing regimen may not be maintaining a sufficient concentration of the drug at the site of infection.

    • Solution: Consider more frequent dosing or a continuous infusion model to maintain drug exposure above the MIC for a longer duration.

  • Protein Binding: this compound has moderate protein binding (37% unbound fraction).[1] The presence of serum proteins in vivo can reduce the amount of free, active drug available. This is also why serum is recommended for in vitro testing to better mimic physiological conditions.[13]

    • Solution: Ensure your in vitro assays are conducted in the presence of serum to get a more clinically relevant MIC value to inform your in vivo dose selection.

  • Model-Specific Factors: The pathophysiology of your sepsis model (e.g., bacterial strain, inoculum size, time to treatment initiation) can significantly impact outcomes.[7][11]

    • Solution: Review your model protocol against established and validated sepsis models. Ensure treatment is initiated at a clinically relevant time point.

Q3: My mouse pneumonia model with A. baumannii is not showing consistent lung infection or bacterial replication. How can I improve the model?

A3: Establishing a robust A. baumannii pneumonia model can be challenging as some strains may be cleared quickly by a healthy immune system.[14]

  • Model Refinements:

    • Immunocompromised Mice: The use of neutropenic or otherwise immunocompromised mice is a common and effective strategy to establish a more severe and sustained infection.[14][15]

    • Inoculation Method: The method of bacterial delivery can impact the consistency of the infection. Intratracheal instillation generally provides a more direct and reliable delivery to the lungs compared to intranasal inoculation.[14]

    • Bacterial Strain: The virulence of the A. baumannii strain is critical. Using a clinically isolated, hypervirulent strain may be necessary to induce a robust infection.[16]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Acinetobacter spp.

Isolate PanelNumber of IsolatesMediumMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
A. baumannii clinical isolates129Not Specified-1-[17]
Acinetobacter spp. (China, 2021)150CA-MHB + 20% Horse Serum0.120.50.015 - 8[17][18]
Acinetobacter spp. (China, 2021)150CA-MHB + 20% Human Serum0.2510.03 - 8[17][18]
A. baumannii-calcoaceticus complex133CA-MHB + 20% Horse Serum0.120.25-[17]
A. baumannii-calcoaceticus complex133CA-MHB + 20% Human Serum0.250.5-[17]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Infection ModelMouse ModelBacterial StrainKey Efficacy FindingDaily DoseReference
PneumoniaNeutropenicPan-drug-resistant A. baumannii>5-log10 CFU decrease in lungs360 mg/kg/day
SepsisImmunocompetentMDR A. baumanniiDose-dependent increase in survival10-100 mg/kg[4]
Femur/Lung InfectionNot SpecifiedCRAB strainsDose-independent bacterial load reductionsUp to 360 mg/kg/day

Experimental Protocols

Broth Microdilution MIC Assay (CLSI Method with Serum Supplementation)

This protocol is adapted from recommendations for testing this compound to avoid aberrant readings.[5]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of A. baumannii from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Perform serial twofold dilutions of this compound in CA-MHB supplemented with 20% heat-inactivated horse serum or human serum in a 96-well polypropylene microtiter plate.

    • The final volume in each well after adding the inoculum should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. The addition of serum should provide a clear endpoint.

In Vivo Mouse Pneumonia Model

This is a generalized protocol based on descriptions of this compound efficacy studies.[15]

  • Animal Model:

    • Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to establish a sustained infection.

  • Infection:

    • Anesthetize the mice (e.g., with isoflurane).

    • Inoculate with a pan-drug-resistant strain of A. baumannii (e.g., ACC01073) via intratracheal instillation to ensure direct delivery to the lungs. The typical inoculum is around 1-5 x 10^7 CFU in 50 µL of saline.

  • Treatment:

    • Initiate treatment at a clinically relevant time point, such as 2 hours post-infection.

    • Administer this compound intravenously or subcutaneously at various doses. Due to its short half-life, a frequent dosing schedule (e.g., every 6 hours) is recommended.[15]

    • Include a vehicle control group.

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours after the start of treatment), euthanize the mice.

    • Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions.

    • Plate the dilutions on appropriate agar to determine the bacterial burden (CFU/g of lung tissue).

    • Efficacy is measured as the log10 CFU reduction compared to the vehicle control group or the bacterial burden at the start of therapy.

Visualizations

Zosurabalpin_MoA This compound Mechanism of Action cluster_bacterium Acinetobacter baumannii cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane LPS_OM Lipopolysaccharide (LPS) LPS_Transport LPS Transport Bridge (LptA, LptC, LptD/E) LPS_Transport->LPS_OM Assembly into OM LPS_Synth LPS Synthesis LptB2FGC LptB2FGC Complex LPS_Synth->LptB2FGC LPS ready for export LptB2FGC->LPS_Transport Normal LPS Transport LPS_Accumulation Toxic LPS Accumulation LptB2FGC->LPS_Accumulation Blocked Transport Cell_Death Cell Death LPS_Accumulation->Cell_Death Leads to This compound This compound This compound->LptB2FGC Inhibits

Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport and causing cell death.

Troubleshooting_Workflow In Vitro MIC Troubleshooting Workflow Start Inconsistent MIC Results (Trailing/Skipped Wells) Check_Medium Is the medium CA-MHB alone? Start->Check_Medium Add_Serum Action: Supplement CA-MHB with 20% serum (human or horse) Check_Medium->Add_Serum Yes Check_Plates Are you using polypropylene plates? Check_Medium->Check_Plates No Add_Serum->Check_Plates Switch_Plates Action: Switch to low-binding polypropylene plates Check_Plates->Switch_Plates No Check_Inoculum Is inoculum density correct (0.5 McFarland)? Check_Plates->Check_Inoculum Yes Switch_Plates->Check_Inoculum Standardize_Inoculum Action: Re-standardize inoculum preparation protocol Check_Inoculum->Standardize_Inoculum No End Obtain Reliable MIC Results Check_Inoculum->End Yes Standardize_Inoculum->End

Caption: A logical workflow for troubleshooting inconsistent this compound MIC assay results.

References

Technical Support Center: Managing Zosurabalpin Resistance in Laboratory Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential Zosurabalpin resistance development in laboratory strains of Acinetobacter baumannii. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data summaries to address specific issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class tethered macrocyclic peptide antibiotic.[1] Its mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transporter LptB2FGC complex in Acinetobacter baumannii.[2][3] This inhibition blocks the transport of LPS from the inner membrane to the outer membrane, leading to the toxic accumulation of LPS within the cell and subsequent cell death.[2][3]

Q2: What are the known mechanisms of resistance to this compound?

A2: The primary mechanism of resistance to this compound is the acquisition of mutations in the genes encoding components of the LptB2FGC complex.[2] Specifically, mutations have been identified in the genes for LptF and LptG.[4][5] These mutations likely alter the drug's binding site, reducing its inhibitory effect on the LPS transporter.[2]

Q3: How frequently does spontaneous resistance to this compound arise in vitro?

A3: The spontaneous mutation frequency for this compound resistance in A. baumannii has been reported to be in the range of 10⁻⁷ to <10⁻⁹ when tested at concentrations of 4x to 16x the Minimum Inhibitory Concentration (MIC).[6]

Q4: Is there cross-resistance between this compound and other antibiotics?

A4: Current data suggests no cross-resistance between this compound and other antibiotics commonly used to treat A. baumannii infections, such as colistin or meropenem, in selected strains.[6] This is due to this compound's novel mechanism of action targeting the previously unexploited LptB2FGC complex.[7]

Q5: What is the general in vitro activity of this compound against A. baumannii?

A5: this compound demonstrates potent in vitro activity against a wide range of A. baumannii isolates, including carbapenem-resistant strains. The MIC90 (the concentration required to inhibit 90% of isolates) is reported to be 1 mg/L, which is significantly lower than that of other antibiotics like tigecycline (8 mg/L) and colistin (>16 mg/L) against similar panels of isolates.[2][3]

Data Presentation

Table 1: In Vitro Activity and Resistance Frequency of this compound against Acinetobacter baumannii

ParameterValueReference(s)
MIC50 (in CA-MHB + 20% Horse Serum) 0.12 µg/mL
MIC90 (in CA-MHB + 20% Horse Serum) 0.5 µg/mL[8]
MIC50 (in CA-MHB + 20% Human Serum) 0.25 µg/mL[8]
MIC90 (in CA-MHB + 20% Human Serum) 1 µg/mL[8]
Spontaneous Resistance Frequency 10⁻⁷ to <10⁻⁹ (at 4x to 16x MIC)[6]
Primary Resistance Mechanism Mutations in lptF and lptG genes[2][4]

Note: CA-MHB stands for Cation-Adjusted Mueller-Hinton Broth. MIC values can be affected by testing conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

  • Heat-inactivated horse or human serum (optional, but recommended)

  • 96-well microtiter plates

  • Acinetobacter baumannii isolates

  • Quality control strain (e.g., A. baumannii ATCC 19606)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Media: Prepare CA-MHB according to the manufacturer's instructions. For improved endpoint reading, supplement the CA-MHB with 20% heat-inactivated horse or human serum.[8]

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the prepared medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).

  • Prepare Inoculum: From a fresh culture plate (18-24 hours growth), suspend several colonies of the A. baumannii isolate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Plate: Dilute the standardized bacterial suspension in the appropriate medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Induction of this compound Resistance by Serial Passage

Materials:

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB), supplemented with 20% serum

  • Acinetobacter baumannii isolate

  • Sterile culture tubes or 96-well plates

  • Incubator (35°C ± 2°C)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the A. baumannii isolate using the protocol described above.

  • First Passage: In a series of tubes or wells, prepare a two-fold dilution series of this compound in supplemented CA-MHB around the initial MIC. Inoculate with the bacterial isolate to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 35°C ± 2°C for 18-24 hours.

  • Subsequent Passages: Identify the well with the highest concentration of this compound that shows bacterial growth. Use a small aliquot of this culture to inoculate a fresh set of this compound dilutions for the next passage.

  • Repeat: Repeat the passage process daily for a predetermined number of days (e.g., 14-30 days).

  • Monitor MIC: Periodically determine the MIC of the passaged culture to monitor for increases in resistance.

  • Isolate and Characterize Resistant Mutants: Once a significant increase in MIC is observed, plate the culture from the highest concentration with growth onto antibiotic-free agar to obtain single colonies. Characterize these colonies for their resistance phenotype and genotype (e.g., by sequencing the lptF and lptG genes).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC results (variable between replicates) 1. Inaccurate pipetting.2. Inhomogeneous bacterial inoculum.3. Contamination.1. Ensure proper calibration and use of pipettes.2. Thoroughly vortex the bacterial suspension before dilution and inoculation.3. Use aseptic techniques throughout the procedure.
Trailing endpoints or skipped wells in MIC assay This is a known issue with this compound in standard CA-MHB, potentially due to the drug's interaction with the media or bacterial physiology.[8]Supplement the CA-MHB with 20% heat-inactivated horse or human serum. This has been shown to provide clearer and more accurate MIC endpoints.[8]
No resistance development after prolonged serial passage 1. Insufficient selective pressure (this compound concentration too low).2. The specific strain may have a lower propensity to develop resistance.3. Instability of the compound under experimental conditions.1. Ensure the starting concentration for passaging is close to the initial MIC (e.g., 0.5x MIC).2. Try with different clinical or laboratory strains of A. baumannii.3. Prepare fresh this compound dilutions for each passage.
Loss of resistance in isolated mutants after subculturing without antibiotic The resistance mechanism may confer a fitness cost to the bacteria, leading to the out-competition of resistant mutants by susceptible revertants.1. Maintain selective pressure by including this compound in the culture medium for resistant strains.2. Store resistant isolates as frozen stocks at -80°C for long-term preservation.

Visualizations

Zosurabalpin_Mechanism_of_Action cluster_membrane Bacterial Membranes cluster_inner cluster_outer Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane LPS_synthesis LPS Synthesis LptB2FGC LptB2FGC Complex LPS_synthesis->LptB2FGC LPS Transport OM_LPS Outer Membrane LPS LptB2FGC->OM_LPS Normal Pathway Toxic_Accumulation Toxic Intracellular LPS Accumulation LptB2FGC->Toxic_Accumulation Blocked Transport This compound This compound This compound->LptB2FGC Inhibits Cell_Death Cell Death Toxic_Accumulation->Cell_Death

Caption: Mechanism of action of this compound.

Resistance_Induction_Workflow start Start with wild-type A. baumannii mic_initial Determine Initial MIC of this compound start->mic_initial serial_passage Serial Passage in sub-MIC this compound mic_initial->serial_passage monitor_mic Periodically Monitor MIC serial_passage->monitor_mic increase_mic Significant MIC Increase? monitor_mic->increase_mic increase_mic->serial_passage No isolate_colonies Isolate Single Colonies on Agar Plates increase_mic->isolate_colonies Yes characterize Characterize Resistant Mutants (Phenotype & Genotype) isolate_colonies->characterize end End characterize->end

Caption: Experimental workflow for inducing this compound resistance.

Troubleshooting_Tree start Inconsistent MIC Results or Trailing/Skipped Wells check_technique Review Aseptic Technique & Pipetting Accuracy start->check_technique technique_ok Technique OK? check_technique->technique_ok improve_technique Action: Refine Lab Practices technique_ok->improve_technique No check_media Is Media Supplemented with Serum? technique_ok->check_media Yes add_serum Action: Add 20% Serum to CA-MHB check_media->add_serum No retest Retest Experiment check_media->retest Yes add_serum->retest consult If issues persist, consult literature for strain-specific anomalies. retest->consult

Caption: Troubleshooting decision tree for this compound MIC assays.

References

Technical Support Center: Zosurabalpin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Zosurabalpin, a novel tethered macrocyclic peptide antibiotic. The information provided is based on established principles of peptide purification and is intended to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound purification?

A1: While specific impurity profiles for this compound are not extensively published, common impurities in synthetic peptide purifications include deletion sequences, truncated sequences, incompletely deprotected sequences, and byproducts from side reactions during synthesis (e.g., aspartimide formation, oxidation).[1] Solvents like trifluoroacetic acid (TFA) and acetic acid used in chromatography can also be present as impurities.[1]

Q2: Which chromatographic technique is most suitable for this compound purification?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and highly effective technique for purifying synthetic peptides like this compound.[2][3] This method separates molecules based on their hydrophobicity. For larger scale or initial cleanup, reversed-phase flash column chromatography can also be employed, offering a higher loading capacity.[2]

Q3: How can I improve the resolution of my RP-HPLC separation for this compound?

A3: Optimizing the mobile phase is crucial for improving resolution. Modulating the pH of the mobile phase can significantly impact the retention behavior and peak shape of peptides.[2][4] For example, using an acidic modifier like formic acid or a basic one like ammonium hydroxide can alter the ionization state of the peptide and improve separation from closely eluting impurities.[4] Additionally, adjusting the gradient slope of the organic solvent (e.g., acetonitrile) can enhance separation.

Q4: What is a good starting point for developing a purification protocol for this compound?

A4: A good starting point would be to use a C18 reversed-phase column with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[4] A linear gradient from a low to a high concentration of acetonitrile is typically used to elute the peptide. The crude peptide mixture should be dissolved in a minimal amount of a strong solvent like DMSO or the initial mobile phase for injection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Peptide Precipitation: The sample may not be fully soluble in the loading buffer.Improve sample solubility by adding organic solvents, urea, or detergents. Ensure the sample is fully dissolved before loading.[5]
Sub-optimal Elution Conditions: The elution buffer may not be strong enough to displace the peptide from the column.Increase the concentration of the organic solvent in the elution buffer. For ion-exchange chromatography, adjust the salt concentration or pH.[6]
Peptide Degradation: The peptide may be unstable under the purification conditions (e.g., extreme pH).Work at a lower temperature (e.g., 4°C) to minimize degradation.[7] Add protease inhibitors if enzymatic degradation is suspected.[7]
Poor Peak Shape (Tailing or Fronting) Column Overload: Too much sample has been loaded onto the column.Reduce the amount of sample loaded. Use a column with a larger diameter or particle size for higher loading capacity.[2]
Secondary Interactions: The peptide may be interacting with the stationary phase in undesirable ways.Modify the mobile phase by changing the pH or adding ion-pairing reagents to minimize secondary interactions.[4]
Column Degradation: The column performance has deteriorated.Clean the column according to the manufacturer's instructions or replace it if necessary.
Presence of Impurities in Final Product Inadequate Resolution: The chromatographic method is not separating the target peptide from impurities effectively.Optimize the separation by adjusting the mobile phase pH, gradient slope, or trying a different stationary phase.[2][4]
Co-elution of Impurities: Impurities have similar retention times to the target peptide.Employ an orthogonal purification step, such as ion-exchange chromatography, before or after the RP-HPLC step.[3][8]
Contaminated Solvents or Reagents: Impurities are being introduced from the materials used.Use high-purity solvents and freshly prepared buffers. Filter all solutions before use.[1][5]
High Backpressure Column Clogging: Particulates from the sample or buffers have blocked the column frit or packing material.Filter the sample and mobile phases before use.[5] If the column is clogged, try back-flushing it at a low flow rate.
Precipitation on the Column: The sample or buffer components have precipitated on the column.Ensure the sample and buffers are fully soluble under the operating conditions. Clean the column with a strong solvent.
System Blockage: There is a blockage in the HPLC system tubing or fittings.Systematically check and clean or replace system components.

Experimental Protocols

General Reversed-Phase HPLC (RP-HPLC) Protocol for this compound Purification
  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.

  • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of Mobile Phase A or a solvent like DMSO. Filter the sample through a 0.22 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of this compound.

  • Post-Purification: Pool the pure fractions and remove the solvent by lyophilization.

Orthogonal Purification Step: Ion-Exchange Chromatography (IEX)

Introducing an IEX step can significantly improve purity by separating molecules based on charge, which is an orthogonal property to the hydrophobicity-based separation of RP-HPLC.[3]

  • Resin Selection: Choose a cation-exchange or anion-exchange resin based on the isoelectric point (pI) of this compound.

  • Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the peptide is charged and will bind to the resin.

  • Elution Buffer (Buffer B): A high ionic strength buffer (containing NaCl or KCl) or a buffer with a pH that neutralizes the charge on the peptide, causing it to elute.

  • Procedure:

    • Equilibrate the IEX column with Buffer A.

    • Load the sample containing this compound (ensure the sample is in a low ionic strength buffer).

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of Buffer B or a step gradient.

    • Collect and analyze fractions as described for RP-HPLC.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Product RP_HPLC Reversed-Phase HPLC Crude_Product->RP_HPLC Primary Purification IEX Ion-Exchange Chromatography (Optional Orthogonal Step) RP_HPLC->IEX Further Purification (if needed) Purity_Analysis Purity & Identity Analysis (HPLC, MS) RP_HPLC->Purity_Analysis IEX->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purification Yield? Check_Solubility Is the sample fully dissolved? Start->Check_Solubility Yes Optimize_Elution Are elution conditions optimal? Check_Solubility->Optimize_Elution Yes Improve_Solubility Improve sample solubility (e.g., add organic solvent) Check_Solubility->Improve_Solubility No Check_Degradation Is peptide degradation suspected? Optimize_Elution->Check_Degradation Yes Increase_Elution_Strength Increase elution buffer strength (e.g., higher % organic or salt) Optimize_Elution->Increase_Elution_Strength No Modify_Conditions Modify conditions (e.g., lower temperature, add inhibitors) Check_Degradation->Modify_Conditions No Consult_Expert Consult further (e.g., column integrity, system check) Check_Degradation->Consult_Expert Yes

Caption: A decision tree for troubleshooting low yield in this compound purification.

References

mitigating Zosurabalpin degradation in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Zosurabalpin during long-term storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem 1: Loss of Potency or Activity in Stored this compound Samples

Possible Causes:

  • Improper Storage Temperature: this compound, being a macrocyclic peptide, is sensitive to temperature fluctuations.[1][2] Storage at temperatures higher than recommended can accelerate degradation.

  • Exposure to Light: Photodegradation can occur in light-sensitive molecules. While specific data on this compound's photosensitivity is limited, it is a general best practice to protect peptide-based drugs from light.[1]

  • Moisture Contamination: The presence of water can lead to hydrolysis of amide bonds within the peptide structure, breaking the macrocycle or modifying side chains.[3][4]

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the structure and function of the peptide.[5]

  • Repeated Freeze-Thaw Cycles: Cycling between frozen and thawed states can cause physical stress to the molecule, leading to aggregation and loss of activity.[2][6]

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately check the temperature logs of the storage unit to ensure consistency with the recommended storage temperatures.

  • Inspect Sample Appearance: Look for any changes in the physical appearance of the lyophilized powder, such as discoloration or clumping, which could indicate moisture absorption or degradation.

  • Review Handling Procedures: Ensure that proper handling techniques were followed, such as allowing the vial to warm to room temperature before opening to prevent condensation.[6]

  • Perform Analytical Purity Check: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the stored sample and compare it to a fresh or reference standard.[7][8]

  • Conduct a Bioassay: Test the biological activity of the stored this compound to determine if there has been a significant loss of potency.

Problem 2: Poor Solubility of this compound After Long-Term Storage

Possible Causes:

  • Aggregation: Over time, peptide molecules can self-associate to form aggregates, which are often insoluble. This can be triggered by improper storage conditions or the inherent properties of the peptide.[9][10]

  • Formation of Degradation Products: Some degradation products may have lower solubility than the intact this compound molecule.

  • Incorrect Reconstitution Solvent: Using a solvent that is not appropriate for this compound can lead to solubility issues.

Troubleshooting Steps:

  • Sonication: Gently sonicate the sample in the recommended solvent to help break up any aggregates.

  • pH Adjustment: If the nature of the degradation is suspected to be pH-dependent, a slight adjustment of the reconstitution buffer's pH might improve solubility. This should be done with caution as it can also promote other degradation pathways.

  • Solvent Optimization: If aggregation is persistent, consider screening a panel of pharmaceutically acceptable solubilizing agents or excipients.

  • Size-Exclusion Chromatography (SEC): Use SEC to analyze the sample for the presence of high molecular weight aggregates.[11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized this compound?

A1: For long-term preservation of lyophilized this compound, it is recommended to store it at -20°C or, for even greater stability, at -80°C in a tightly sealed container, protected from light and moisture.[1][3][5]

Q2: How long can I store this compound stock solutions?

A2: The stability of this compound in solution is significantly lower than in its lyophilized form. It is recommended to prepare stock solutions fresh. If storage is necessary, it is advised to store aliquots at -80°C for no longer than one month to minimize degradation.[6] Avoid repeated freeze-thaw cycles.[2]

Q3: What are the primary degradation pathways I should be aware of for a macrocyclic peptide like this compound?

A3: While specific degradation pathways for this compound have not been extensively published, macrocyclic peptides are generally susceptible to the following:

  • Hydrolysis: Cleavage of the peptide backbone or side-chain amides due to water.[12]

  • Oxidation: Modification of susceptible amino acid residues (e.g., methionine, tryptophan, cysteine) by oxygen.[5]

  • Deamidation: Conversion of asparagine or glutamine residues to aspartic acid or isoaspartic acid, which can alter the peptide's structure and charge.[13][14][15]

  • Aggregation: Formation of non-covalent oligomers or larger aggregates.[9]

Q4: What excipients can be used to improve the long-term stability of this compound formulations?

A4: The choice of excipients depends on the specific formulation and storage conditions. However, common stabilizers for peptide-based drugs include:

  • Bulking Agents/Lyoprotectants: Sugars like sucrose and trehalose, or polyols like mannitol, can protect the peptide during lyophilization and storage by forming a stable, amorphous matrix.[4][16][17]

  • Buffers: To maintain an optimal pH where the peptide is most stable.[15]

  • Antioxidants: Such as methionine or ascorbic acid, to protect against oxidative degradation.

  • Surfactants: Non-ionic surfactants like polysorbates can be used to prevent surface adsorption and aggregation in liquid formulations.[18]

Q5: How can I detect and quantify this compound degradation?

A5: A stability-indicating analytical method is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV and/or mass spectrometry (MS) detection is a powerful technique to separate and quantify this compound from its degradation products.[7][8][19] Size-exclusion chromatography (SEC) is particularly useful for detecting and quantifying aggregates.[11]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CSeveral months to a yearProtect from light and moisture.[1]
Lyophilized Powder-80°CLong-term (years)Optimal for maximum stability.[2][3]
Stock Solution-80°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[20][21][22]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable buffer at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the solution with 0.1 M HCl at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Incubate the solution with 0.1 M NaOH at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 70°C for 7 days.

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating RP-HPLC method with MS detection to identify and characterize the degradation products.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability prep->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms MS Detection hplc->ms Identify Peaks characterization Degradant Characterization ms->characterization Determine Structure

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_products Degradation Products This compound This compound (Intact) Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Oxidation Oxidation (O₂, light) This compound->Oxidation Deamidation Deamidation (pH, temp) This compound->Deamidation Aggregation Aggregation (conc, temp) This compound->Aggregation Fragments Peptide Fragments Hydrolysis->Fragments Oxidized Oxidized Forms Oxidation->Oxidized Deamidated Deamidated Forms (Asp, isoAsp) Deamidation->Deamidated Aggregates Soluble/Insoluble Aggregates Aggregation->Aggregates

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Zosurabalpin: A Paradigm Shift in the Fight Against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel antibiotic Zosurabalpin against existing treatments for Carbapenem-Resistant Acinetobacter baumannii (CRAB), a critical priority pathogen.

Carbapenem-resistant Acinetobacter baumannii (CRAB) poses a formidable threat to global public health, with invasive infections carrying mortality rates as high as 40% to 60%.[1][2] The World Health Organization has designated CRAB as a 'Priority 1' pathogen, underscoring the urgent need for novel therapeutic agents.[3] this compound, a first-in-class tethered macrocyclic peptide antibiotic, has emerged as a promising candidate, demonstrating potent and selective activity against this highly drug-resistant bacterium.[1][3][4][5] This guide provides a comprehensive comparison of this compound's efficacy with that of other antibiotics used to treat CRAB infections, supported by preclinical experimental data.

Mechanism of Action: A Novel Approach to a Notorious Pathogen

This compound employs a unique mechanism of action that circumvents existing resistance pathways. It inhibits the LptB2FGC complex, a crucial transporter of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria.[1][4][5][6] This disruption of LPS transport leads to the accumulation of LPS in the inner membrane, ultimately causing cell death.[4][5][6] This novel target distinguishes this compound from all currently approved antibiotics.[7]

Zosurabalpin_Mechanism_of_Action cluster_bacterium Acinetobacter baumannii IM Inner Membrane OM Outer Membrane Periplasm Periplasm LPS_synthesis LPS Synthesis LPS_transport LptB2FGC Complex LPS_synthesis->LPS_transport LPS Transport to Outer Membrane LPS_transport->OM LPS Integration LPS_accumulation LPS Accumulation LPS_transport->LPS_accumulation Blocked Transport Leads to This compound This compound This compound->LPS_transport Inhibits Cell_death Cell Death LPS_accumulation->Cell_death Induces MIC_Workflow start Prepare serial dilutions of antibiotics in microtiter plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read plates for visible bacterial growth incubate->read determine Determine MIC as the lowest concentration with no visible growth read->determine

References

Zosurabalpin: A Paradigm Shift in the Fight Against Multidrug-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of a novel antibiotic class, offering new hope against a critical threat.

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of carbapenem-resistant Acinetobacter baumannii (CRAB) has posed a significant global health threat. The therapeutic arsenal against this formidable pathogen is dwindling, necessitating the discovery of novel agents with unique mechanisms of action. Zosurabalpin, a first-in-class tethered macrocyclic peptide antibiotic, has emerged as a promising candidate, demonstrating potent activity against CRAB. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other major antibiotic classes, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits a novel mechanism of action, targeting the lipopolysaccharide (LPS) transport machinery, specifically the LptB2FGC complex. This unique target is not exploited by any other class of antibiotics, resulting in a low propensity for cross-resistance with existing drugs. Studies have demonstrated that this compound maintains its potent activity against A. baumannii strains that are resistant to other classes of antibiotics, including carbapenems and polymyxins. This guide will delve into the supporting data, experimental protocols, and the underlying molecular interactions that define this compound's promising profile.

Comparative In Vitro Activity

The in vitro potency of this compound against multidrug-resistant A. baumannii has been a key focus of recent research. The following tables summarize the comparative minimum inhibitory concentration (MIC) data for this compound and other clinically relevant antibiotics against clinical isolates of A. baumannii.

Table 1: Comparative MIC90 Values against 129 Resistant Acinetobacter baumannii Clinical Isolates [1][2]

AntibioticDrug ClassMIC90 (mg/L)
This compoundTethered Macrocyclic Peptide1
TigecyclineGlycylcycline8
ColistinPolymyxin>16
MeropenemCarbapenem>16

Table 2: this compound MIC Distribution against 150 Acinetobacter spp. Isolates (65% multidrug-resistant) [1][3]

Medium SupplementMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
20% Horse Serum0.120.50.015 - 8
20% Human Serum0.2510.03 - 8

The data clearly indicates the superior in vitro activity of this compound compared to last-resort antibiotics like colistin and meropenem against a panel of resistant clinical isolates.[1][2]

Lack of Cross-Resistance: The Evidence

A pivotal study has confirmed the absence of cross-resistance between this compound and other critical antibiotic classes. In a selection of A. baumannii strains, no cross-resistance was observed with colistin or meropenem.[4] This is attributed to this compound's unique mechanism of action, which circumvents the common resistance mechanisms that affect other drug classes.[5]

Mechanism of Action: A Novel Approach

This compound's lack of cross-resistance is rooted in its unique molecular target. The diagram below illustrates the signaling pathway of LPS transport and the inhibitory action of this compound.

Zosurabalpin_Mechanism cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LPS_IM Lipopolysaccharide (LPS) LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC Transport LPS_P LPS LptB2FGC->LPS_P Translocation LPS_OM LPS in Outer Membrane LPS_P->LPS_OM Insertion This compound This compound This compound->LptB2FGC Inhibits

Figure 1. Mechanism of action of this compound.

This compound specifically targets the LptB2FGC protein complex, which is essential for transporting LPS from the inner to the outer membrane of Gram-negative bacteria.[1][6] By inhibiting this complex, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This target is not utilized by any other antibiotic class, hence the lack of pre-existing resistance mechanisms that would confer cross-resistance.

Experimental Protocols

The assessment of cross-resistance between this compound and other drug classes is primarily conducted through in vitro susceptibility testing. The following provides a detailed methodology for a typical cross-resistance study using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Isolates: A panel of clinically relevant Acinetobacter baumannii isolates, including multidrug-resistant strains, is selected.
  • Antimicrobial Agents: this compound and a range of comparator antibiotics from different classes (e.g., carbapenems, polymyxins, aminoglycosides, tetracyclines) are prepared as stock solutions.
  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium. For this compound, supplementation with 20% horse or human serum may be required to obtain accurate MIC readings.[3]
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Inoculum Preparation:

  • Bacterial colonies are picked from an overnight culture on an agar plate and suspended in a sterile saline solution.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Inoculation:

  • Serial two-fold dilutions of each antimicrobial agent are prepared in CAMHB directly in the microtiter plates.
  • Each well is then inoculated with the prepared bacterial suspension.
  • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for each isolate.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

6. Data Analysis:

  • The MIC values for this compound are compared with those of the other antibiotics across the panel of isolates. The absence of a correlation in susceptibility patterns indicates a lack of cross-resistance.

start [label="Start: Select Bacterial Isolates\n(including resistant strains)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nInoculum (0.5 McFarland)"]; prep_plates [label="Prepare Microtiter Plates with\nSerial Dilutions of Antibiotics"]; inoculate [label="Inoculate Plates with\nBacterial Suspension"]; incubate [label="Incubate Plates\n(35°C for 16-20h)"]; read_mic [label="Read Minimum Inhibitory\nConcentrations (MICs)"]; analyze [label="Analyze Data:\nCompare MICs of this compound\nand other antibiotics"]; end [label="Conclusion:\nDetermine Presence or\nAbsence of Cross-Resistance", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> prep_plates; prep_plates -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> analyze; analyze -> end; }

<b>Figure2.b> Experimental workflow for cross-resistance studies.

Conclusion

This compound represents a significant advancement in the development of new antibiotics against the critical threat of carbapenem-resistant Acinetobacter baumannii. Its novel mechanism of action, targeting the LptB2FGC complex, distinguishes it from all existing antibiotic classes and is the primary reason for the observed lack of cross-resistance. The compelling in vitro data, demonstrating potent activity against highly resistant isolates, underscores its potential as a future therapeutic option. Continued research and clinical trials are crucial to fully realize the promise of this compound in addressing this urgent unmet medical need.

References

Zosurabalpin: A Novel Antibiotic Pitted Against Drug-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antibiotics is emerging in the fight against multidrug-resistant bacteria, with zosurabalpin showing significant promise against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern globally. This guide provides a comparative analysis of this compound against other novel and existing antibiotics, supported by available preclinical data. We delve into its unique mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data, offering valuable insights for researchers and drug development professionals.

Acinetobacter baumannii is a formidable nosocomial pathogen, frequently exhibiting resistance to multiple classes of antibiotics, including carbapenems, which are often the last line of defense.[1][2] The emergence of CRAB has created an urgent need for novel therapeutics with new mechanisms of action.[2][3] this compound, a tethered macrocyclic peptide, represents a first-in-class antibiotic that specifically targets the lipopolysaccharide (LPS) transport machinery in A. baumannii.[4][5]

Mechanism of Action: A Novel Target in Bacterial Defenses

This compound exerts its bactericidal effect by inhibiting the LptB2FGC complex, a crucial component of the LPS transport system in Gram-negative bacteria.[4][5] This complex is responsible for the transport of LPS from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial outer membrane.[1][6] By binding to and inhibiting the LptB2FGC complex, this compound causes the accumulation of LPS in the periplasm, leading to cellular stress and ultimately, cell death.[1][4] This novel mechanism of action means that existing resistance mechanisms to other antibiotic classes are unlikely to affect this compound's efficacy.

Below is a diagram illustrating the signaling pathway of LPS transport and the inhibitory action of this compound.

cluster_IM Inner Membrane cluster_PP Periplasm cluster_OM Outer Membrane LPS_IM LPS LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC Transport LPS_PP LPS LptB2FGC->LPS_PP Translocation Death Cell Death LptB2FGC->Death LPS Accumulation (Periplasm) LPS_OM LPS LPS_PP->LPS_OM Insertion This compound This compound This compound->Inhibition Inhibition->LptB2FGC Inhibition

Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport and causing cell death.

In Vitro Activity: Comparative Susceptibility Data

The in vitro activity of this compound has been evaluated against a large number of clinical CRAB isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparisons within a single study.

Table 1: In Vitro Activity of this compound against Acinetobacter baumannii

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.12 - 0.50.25 - 1
Cefiderocol0.25 - 21 - >64
Sulbactam-Durlobactam0.5 - 44 - 8
Colistin0.5 - 21 - >16
Meropenem>64>64

Note: MIC values can vary depending on the testing methodology and the specific collection of bacterial isolates.

In Vivo Efficacy: Preclinical Animal Models

This compound has demonstrated efficacy in various murine models of CRAB infection, including pneumonia and thigh infection models. These studies are crucial for assessing the potential clinical utility of a new antibiotic.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

ModelThis compound DoseBacterial Load Reduction (log₁₀ CFU)Comparator and Outcome
PneumoniaNot specifiedSignificant reduction in lung bacterial burdenN/A
Thigh InfectionNot specifiedDose-dependent reduction in bacterial burdenN/A

Note: Direct comparative in vivo studies with other novel antibiotics are limited in the publicly available literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel antibiotics against A. baumannii.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator agents is typically determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinical isolates of carbapenem-resistant Acinetobacter baumannii is used.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium. For this compound, the broth is often supplemented with 20% horse serum or human serum to improve the accuracy of MIC readings, as trailing endpoints can be observed in CAMHB alone.[1][7]

  • Inoculum Preparation: A bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Antibiotic Dilution: The antibiotics are serially diluted in the appropriate broth in 96-well microtiter plates.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Murine Pneumonia Model

The murine pneumonia model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics against respiratory pathogens.

cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation Mice Immunocompetent or Neutropenic Mice Inoculation Intranasal or Intratracheal Inoculation Mice->Inoculation Treatment_Start Initiate Treatment (e.g., 2h post-infection) Inoculation->Treatment_Start Bacteria CRAB Strain (e.g., 10⁷ CFU) Bacteria->Inoculation Antibiotic_Admin Administer this compound or Comparator Treatment_Start->Antibiotic_Admin Sacrifice Euthanize Mice (e.g., 24h post-infection) Antibiotic_Admin->Sacrifice Lung_Homogenization Homogenize Lungs Sacrifice->Lung_Homogenization CFU_Counting Plate Serial Dilutions and Count CFUs Lung_Homogenization->CFU_Counting

Caption: Workflow of a murine pneumonia model for testing antibiotic efficacy.

  • Animal Model: Typically, C57BL/6 or BALB/c mice are used. Mice may be rendered neutropenic by treatment with cyclophosphamide to increase their susceptibility to infection.[4]

  • Bacterial Inoculum: A clinical isolate of CRAB is grown to mid-log phase and diluted to the desired concentration (e.g., 10⁷ CFU in 50 µL of saline).[4]

  • Infection: Mice are anesthetized and the bacterial inoculum is administered via intranasal or intratracheal instillation.[4][8]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound, a comparator antibiotic, or vehicle control is initiated. The route of administration (e.g., intravenous, subcutaneous) and dosing regimen are determined by the pharmacokinetic properties of the drug.

  • Endpoint: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/g of tissue).

Conclusion

This compound represents a significant advancement in the development of new antibiotics against the critical threat of CRAB. Its novel mechanism of action, potent in vitro activity, and promising in vivo efficacy make it a strong candidate for further clinical development. While direct head-to-head comparative data with other novel agents are still emerging, the available evidence suggests that this compound could become an invaluable tool in the armamentarium against multidrug-resistant Gram-negative infections. Continued research and clinical trials will be essential to fully elucidate its therapeutic potential and place in clinical practice.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Zosurabalpin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides key safety protocols and logistical plans for the handling and disposal of Zosurabalpin, a novel investigational macrocyclic peptide antibiotic.

This compound is an experimental drug with limited human testing, necessitating stringent safety measures.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available due to its investigational status, this guide synthesizes available information and general laboratory safety principles to ensure the safe handling of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is an investigational new drug, a cautious approach to handling is paramount. The full range of its potential hazards is not yet known. Therefore, standard laboratory PPE should be considered the minimum requirement.

General Handling:

  • Work Area: All handling of this compound powder and solutions should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]

  • Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

Logistical Information: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound for research purposes.

Form Storage Temperature Duration Source
Powder-20°C3 years[4]
In Solvent-80°C1 year[4]

Solubility:

  • This compound is soluble in DMSO at a concentration of 3 mg/mL (3.79 mM), with sonication recommended to aid dissolution. The pH should be adjusted to 7 with 1M HCl.[4]

Operational Plans: Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and safety.

Minimal Inhibitory Concentration (MIC) Determination: A crucial in vitro assay to determine the potency of this compound against Acinetobacter baumannii is the determination of its MIC.

  • Methodology: The Clinical Laboratory Standards Institute (CLSI) broth microdilution method is recommended.[5]

  • Media: Cation-adjusted Mueller Hinton broth (CA-MHB) is the standard medium.[5]

  • Supplementation: To avoid aberrant readings such as trailing and skipped wells, supplementation of the CA-MHB with 20% human serum (HS) or 20% horse serum (HoS) is advised.[5]

  • Procedure:

    • Prepare a serial dilution of this compound in the supplemented CA-MHB in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the A. baumannii isolate.

    • Incubate the plate at the appropriate temperature and duration for bacterial growth.

    • The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Zosurabalpin_Stock This compound Stock Solution Serial_Dilution Serial Dilution in Supplemented CA-MHB Zosurabalpin_Stock->Serial_Dilution Dilute Plate_Inoculation Inoculate 96-well Plate Serial_Dilution->Plate_Inoculation Add Bacterial_Inoculum Standardized Bacterial Inoculum Preparation Bacterial_Inoculum->Plate_Inoculation Add Incubation Incubate Plate_Inoculation->Incubation Incubate Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection Observe MIC_Determination Determine MIC Visual_Inspection->MIC_Determination Analyze

Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its antibacterial effect by targeting the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria, specifically the LptB2FGC complex.[6] This leads to the accumulation of LPS in the inner membrane, causing cellular stress and ultimately bacterial death.

Zosurabalpin_Mechanism cluster_membrane Bacterial Cell Envelope cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm LptDE LptD/E Complex LPS_OM LPS in Outer Membrane LptDE->LPS_OM Inserts into Outer Membrane LptA LptA LptA->LptDE Transfers to LptC LptC LptC->LptA Transfers to LPS_IM LPS LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC Extracted by LptB2FGC->LptC Transfers to ADP_Pi ADP + Pi LptB2FGC->ADP_Pi LPS_Accumulation LPS Accumulation (Toxic) LptB2FGC->LPS_Accumulation Leads to ATP ATP ATP->LptB2FGC Powers This compound This compound This compound->LptB2FGC Inhibits Cell_Death Bacterial Cell Death LPS_Accumulation->Cell_Death Induces

Mechanism of Action of this compound via Inhibition of the LptB2FGC Complex.

Disposal Plans

As this compound is an investigational antibiotic, all waste containing this compound must be treated as hazardous chemical waste.

Solid Waste:

  • Contaminated PPE and Labware: All gloves, lab coats, pipette tips, and other disposable materials that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Unused Powder: Unused or expired this compound powder should not be disposed of in regular trash. It must be collected as hazardous chemical waste.

Liquid Waste:

  • Stock Solutions and Experimental Media: All solutions containing this compound, including stock solutions and used cell culture media, should be collected in a sealed, leak-proof hazardous waste container.

  • Decontamination: Autoclaving may not be sufficient to degrade the antibiotic.[7] Therefore, liquid waste should be collected for chemical waste disposal. Do not pour any solutions containing this compound down the drain.[7]

Disposal Procedure:

  • Segregate all this compound waste from other laboratory waste streams.

  • Collect waste in containers that are clearly labeled "Hazardous Waste: this compound."

  • Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.[8]

Spill Cleanup: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Notify: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of aerosolization. Notify your laboratory supervisor and EHS department.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent material to contain the spill. For powder spills, gently cover with damp paper towels to avoid creating dust.

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent pads, paper towels) and place them in a designated hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.